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  • Product: 4-(But-3-EN-1-YL)quinoline
  • CAS: 1545756-20-4

Core Science & Biosynthesis

Foundational

4-(But-3-en-1-yl)quinoline chemical structure and properties

An In-depth Technical Guide to 4-(But-3-en-1-yl)quinoline: Structure, Properties, and Synthetic Strategies for Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(But-3-en-1-yl)quinoline: Structure, Properties, and Synthetic Strategies for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(But-3-en-1-yl)quinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the synthesis and properties of its novel derivatives is crucial for the discovery of new therapeutic leads.[1][2][3][4][5] This document outlines the molecular structure, predicted physicochemical properties, a detailed synthetic protocol, and the analytical techniques required for the characterization of this specific analogue.

Molecular Structure and Chemical Identity

4-(But-3-en-1-yl)quinoline possesses a molecular formula of C₁₃H₁₃N. Its structure consists of a quinoline bicyclic heteroaromatic ring system substituted at the C4 position with a but-3-en-1-yl aliphatic chain. The terminal vinyl group of the substituent offers a reactive handle for further chemical modifications, making it a versatile building block in synthetic chemistry.

The IUPAC name for this compound is 4-(but-3-en-1-yl)quinoline. The structure is composed of a benzene ring fused to a pyridine ring, a defining feature of all quinoline-based molecules.[2][6]

Caption: Chemical Structure of 4-(But-3-en-1-yl)quinoline.

Physicochemical and Spectroscopic Properties

Physical Properties

The parent compound, quinoline, is a colorless, hygroscopic liquid with a characteristic odor.[6] The addition of the butenyl side chain will increase the molecular weight and likely raise the boiling point compared to quinoline. It is expected to be a liquid at room temperature and sparingly soluble in water but readily soluble in common organic solvents like ethanol, ether, and chloroform.[6]

PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₃N-
Molar Mass 183.25 g/mol Calculated from formula
Appearance Colorless to pale yellow liquidBased on quinoline[6]
Boiling Point > 237 °CHigher than quinoline (237 °C) due to increased mass[6][7]
Solubility Sparingly soluble in water; soluble in organic solventsBased on quinoline's properties[6]
pKa (of conjugate acid) ~4.9Similar to quinoline (4.85)[6]
Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for the structural confirmation of the synthesized molecule. The following are the expected spectral data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic quinoline protons and the aliphatic butenyl chain protons.

    • Quinoline Protons (δ 7.5-8.9 ppm): A series of complex multiplets and doublets characteristic of a 4-substituted quinoline ring. The H2 proton will likely be the most downfield signal.

    • Vinyl Protons (δ 4.9-5.9 ppm): A complex multiplet for the -CH= proton and two distinct signals (doublet of doublets) for the terminal =CH₂ protons.

    • Aliphatic Protons (δ 2.0-3.0 ppm): Two triplets or multiplets corresponding to the two methylene (-CH₂-) groups in the butenyl chain.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show 13 distinct signals.

    • Quinoline Carbons (δ 120-150 ppm): Signals corresponding to the nine carbons of the quinoline ring system.

    • Alkene Carbons (δ ~115 and ~138 ppm): Two signals for the sp² hybridized carbons of the C=C double bond.

    • Aliphatic Carbons (δ ~30-40 ppm): Two signals for the sp³ hybridized methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.

    • ~3050 cm⁻¹: C-H stretching for the aromatic and vinyl groups.

    • ~2930 and ~2850 cm⁻¹: C-H stretching for the aliphatic methylene groups.

    • ~1640 cm⁻¹: C=C stretching of the terminal alkene.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

    • ~910 and ~990 cm⁻¹: Out-of-plane bending vibrations for the terminal vinyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

    • Molecular Ion (M⁺): An exact mass peak corresponding to C₁₃H₁₃N (m/z ≈ 183.1048).

    • Fragmentation: The fragmentation pattern would likely involve the loss of the butenyl chain or fragments thereof, providing further structural confirmation.[8]

Proposed Synthesis Protocol: Suzuki Cross-Coupling

The synthesis of 4-(but-3-en-1-yl)quinoline can be efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for forming C-C bonds and is tolerant of a variety of functional groups. The proposed strategy involves the coupling of a 4-haloquinoline with a butenylboronic acid derivative.

Rationale for Synthetic Choice

The Suzuki coupling is chosen for its mild reaction conditions, high yields, and the commercial availability of the necessary precursors. 4-Chloroquinoline is a common starting material, and but-3-en-1-ylboronic acid pinacol ester is also commercially available or can be readily prepared. This pathway offers a reliable and direct route to the target molecule.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: - 4-Chloroquinoline - But-3-en-1-ylboronic acid pinacol ester - Pd(dppf)Cl₂ (catalyst) - K₂CO₃ (base) - Dioxane/H₂O (solvent) Reaction Reaction Setup: 1. Add reactants, base, and solvent to a Schlenk flask. 2. Degas the mixture (e.g., with Argon). 3. Add the Palladium catalyst. Start->Reaction Combine Heating Heating & Stirring: - Heat the reaction mixture to 80-90 °C. - Stir under an inert atmosphere for 12-24 hours. - Monitor progress by TLC or GC-MS. Reaction->Heating Initiate Reaction Workup Aqueous Workup: 1. Cool to room temperature. 2. Dilute with water. 3. Extract with an organic solvent (e.g., Ethyl Acetate). Heating->Workup Reaction Complete Purification Purification: 1. Dry the organic layer (e.g., over Na₂SO₄). 2. Concentrate under reduced pressure. 3. Purify by column chromatography (Silica gel). Workup->Purification Crude Product Product Final Product: - 4-(But-3-en-1-yl)quinoline - Characterize by NMR, MS, IR. Purification->Product Pure Compound

Caption: Workflow for the Suzuki cross-coupling synthesis.

Step-by-Step Methodology
  • Reaction Assembly: To a dry Schlenk flask under an argon atmosphere, add 4-chloroquinoline (1.0 eq), but-3-en-1-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Add a degassed 3:1 mixture of dioxane and water as the solvent.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol%.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 80-90 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 4-(But-3-en-1-yl)quinoline.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[4][9] Famous examples include the antimalarial drugs chloroquine and quinine.[5][10] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][11]

4-(But-3-en-1-yl)quinoline serves as a valuable intermediate for several reasons:

  • Scaffold for Library Synthesis: It provides a core quinoline structure that can be further diversified.

  • Reactive Handle: The terminal alkene is amenable to a wide array of chemical transformations, such as hydrogenation, halogenation, epoxidation, and metathesis, allowing for the rapid generation of a library of novel analogues for biological screening.

  • Linker Moiety: The butenyl chain can act as a flexible linker to attach other pharmacophores or functional groups, a common strategy in the design of multi-target drugs or probes for chemical biology.

Given the established importance of the 4-substituted quinoline scaffold, this particular derivative is a promising starting point for developing new lead compounds in oncology, infectious diseases, and neurodegenerative disorders.[11][12]

Conclusion

4-(But-3-en-1-yl)quinoline is a synthetically accessible and versatile chemical entity. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. The predictive analysis of its properties and spectroscopic data offers a reliable baseline for researchers. The strategic importance of its structural features—a proven pharmacophore core combined with a reactive functional group—positions it as a high-value building block for the synthesis of next-generation therapeutic agents.

References

  • ResearchGate. Quinoline‐derived drugs available in the market. Available from: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Available from: [Link]

  • ResearchGate. Chemical structure of quinoline. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Unknown. Preparation and Properties of Quinoline. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

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  • ResearchGate. Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E).... Available from: [Link]

  • Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. Examples of biologically active 2‐alkenylquinolines. Available from: [Link]

  • National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

  • RSC Publishing. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]

  • Unknown. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Available from: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

  • Pharmacy 180. 4-Substituted Quinolines. Available from: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 4-(3-Butenyl)quinoline: Synthesis, Characterization, and Applications for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-(3-butenyl)quinoline, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While a specific CAS number for 4-(3-bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(3-butenyl)quinoline, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While a specific CAS number for 4-(3-butenyl)quinoline is not readily found in major chemical databases, indicating its status as a novel or less-common compound, this guide will focus on its synthesis, characterization, and potential applications as a representative of the 4-alkenylquinoline class. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkenyl substituent at the 4-position opens avenues for further functionalization and the exploration of new biological activities.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] From the antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

Synthesis of 4-(3-Butenyl)quinoline: Strategies and Methodologies

The synthesis of 4-(3-butenyl)quinoline can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The most logical precursors for the introduction of the 3-butenyl group are 4-substituted quinolines, such as 4-haloquinolines or quinoline-4-carboxaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the alkenylation of aryl halides.[4][5] This reaction is highly suitable for the synthesis of 4-(3-butenyl)quinoline from a 4-haloquinoline (e.g., 4-chloroquinoline or 4-bromoquinoline) and 3-butene-1-ol or a related butenylating agent.

Reaction Scheme: Heck Coupling

Heck_Reaction 4-Haloquinoline 4-Haloquinoline (X = Cl, Br, I) Product 4-(3-Butenyl)quinoline 4-Haloquinoline->Product Heck Reaction 3-Butene-1-ol 3-Butene-1-ol 3-Butene-1-ol->Product Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Product Base Base (e.g., Et3N) Base->Product

Caption: Palladium-catalyzed Heck reaction for the synthesis of 4-(3-Butenyl)quinoline.

Experimental Protocol: A Representative Heck Coupling

  • To a sealed reaction vessel, add 4-bromoquinoline (1.0 eq.), 3-butene-1-ol (1.5 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., PPh3, 0.1 eq.), and a base such as triethylamine (2.0 eq.) in an appropriate solvent (e.g., DMF or acetonitrile).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-butenyl)quinoline.

The causality behind these choices lies in the catalytic cycle of the Heck reaction, which involves oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst.

The Wittig Reaction: An Olefination Approach

The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6][7][8][9][10] To synthesize 4-(3-butenyl)quinoline via this route, one would start from quinoline-4-carboxaldehyde and a propyl-triphenylphosphonium ylide.

Reaction Scheme: Wittig Reaction

Wittig_Reaction cluster_ylide Ylide Generation Quinoline-4-carboxaldehyde Quinoline-4-carboxaldehyde Product 4-(3-Butenyl)quinoline Quinoline-4-carboxaldehyde->Product Wittig Reaction Propyl_ylide Propyl-triphenylphosphonium ylide Propyl_ylide->Product Base_ylide Strong Base (e.g., n-BuLi) Base_ylide->Propyl_ylide Phosphonium_salt Propyl-triphenylphosphonium bromide Phosphonium_salt->Propyl_ylide Deprotonation

Caption: Synthesis of 4-(3-Butenyl)quinoline via the Wittig reaction.

Experimental Protocol: A Representative Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyl-triphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of quinoline-4-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(3-butenyl)quinoline.

This protocol is self-validating as the formation of the intensely colored ylide provides a visual confirmation of its generation, and the disappearance of the aldehyde starting material can be readily monitored by TLC.

Grignard and Other Organometallic Additions

A Grignard reaction offers another viable pathway.[11][12][13][14][15] This would involve the reaction of a suitable quinoline electrophile with a butenyl Grignard reagent. For instance, reaction of allylmagnesium bromide with 4-cyanoquinoline could potentially lead to the desired product after hydrolysis.

Physicochemical and Spectroscopic Characterization

The characterization of a novel compound like 4-(3-butenyl)quinoline is crucial for confirming its structure and purity. The following techniques would be employed:

Property Expected Characteristics
Appearance Likely a colorless to pale yellow oil or low-melting solid.
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The butenyl side chain would exhibit signals for the terminal vinyl protons (δ ~5.0-6.0 ppm) and the allylic and homoallylic methylene protons (δ ~2.5-3.5 ppm).[16][17][18][19]

  • ¹³C NMR: The carbon NMR would display the corresponding signals for the quinoline and butenyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 183. The fragmentation pattern would likely involve the loss of fragments from the butenyl side chain.[20][21][22][23]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C=C stretching vibrations for the aromatic ring and the alkene, as well as C-H stretching and bending frequencies.

Workflow for Characterization

Characterization_Workflow Synthesis Synthesized 4-(3-Butenyl)quinoline Purification Purification (Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, GC-MS) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Characterized Product H_NMR->Final_Product C_NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: A standard workflow for the purification and characterization of 4-(3-Butenyl)quinoline.

Potential Applications in Drug Discovery and Development

The quinoline nucleus is a well-established pharmacophore. The introduction of a 4-alkenyl substituent provides a handle for further chemical modifications and can influence the compound's biological activity.

  • Antimalarial Activity: 4-substituted quinolines are renowned for their antimalarial properties.[24][25] The butenyl group could modulate the lipophilicity and interaction with biological targets within the parasite.

  • Anticancer Potential: Numerous quinoline derivatives have been investigated as anticancer agents.[26] The alkenyl chain could serve as a Michael acceptor or be further functionalized to target specific enzymes or receptors in cancer cells.

  • Antimicrobial and Antifungal Agents: Quinolines have shown a broad range of antimicrobial and antifungal activities.[27] The butenyl moiety could enhance membrane permeability or interaction with microbial enzymes.

  • Neurological Disorders: Certain quinoline derivatives have been explored for their potential in treating neurodegenerative diseases.

  • Bioisosteric Replacement: In drug design, the butenylquinoline scaffold could be considered as a bioisostere for other aromatic systems, potentially leading to improved pharmacokinetic or pharmacodynamic profiles.[28][29][30][31][32]

Sourcing and Custom Synthesis

Given the apparent lack of commercial suppliers for 4-(3-butenyl)quinoline, researchers will likely need to synthesize it in-house. The necessary starting materials, such as 4-haloquinolines and quinoline-4-carboxaldehyde, are readily available from major chemical suppliers.

For laboratories without the capacity for multi-step synthesis, several contract research organizations (CROs) and custom synthesis companies specialize in the preparation of novel heterocyclic compounds. When approaching these services, providing a well-defined synthetic route, such as the ones outlined in this guide, can streamline the process and reduce costs.

Conclusion

4-(3-Butenyl)quinoline represents an intriguing, albeit not commercially cataloged, molecule for chemical and pharmacological exploration. Its synthesis is achievable through robust and well-established synthetic organic chemistry reactions. The presence of the versatile butenyl group at the 4-position of the privileged quinoline scaffold makes it a valuable platform for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this and related 4-alkenylquinolines in their drug discovery programs.

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Synthesis of (Z)-alkenyl-bearing 4-(1H)-quinolones. ResearchGate. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wittig reaction for alkene synthesis. YouTube. [Link]

  • 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. MDPI. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). ResearchGate. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][33]triazino[2,3-c]quinazolines. PMC - PubMed Central. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][33]triazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. NIH. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing). [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp.. Biointerface Research in Applied Chemistry. [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. ResearchGate. [Link]

  • The biological activities of quinolizidine alkaloids. PubMed. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][33]triazino[2,3-c]quinazolines. ResearchGate. [Link]

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Foundational

Technical Guide: Advanced Synthesis of 4-Alkenyl Quinolines

Executive Summary The 4-alkenyl quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimalarial agents (analogues of quinine/chloroquine), kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkenyl quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimalarial agents (analogues of quinine/chloroquine), kinase inhibitors, and receptor modulators. While the quinoline ring is naturally electrophilic at C2 and C4, achieving selective functionalization at the C4 position—without compromising the N-heterocycle—requires specific "warhead" strategies.

This guide moves beyond generic textbook synthesis, focusing on three distinct, field-proven methodologies: Palladium-Catalyzed Cross-Coupling (Heck/Suzuki) for reliability, and Nickel-Aluminum Cooperative Catalysis for direct C-H activation, a method that solves the notorious C2 vs. C4 regioselectivity challenge.

Part 1: The Strategic Landscape

Why Target the C4 Position?

In Structure-Activity Relationship (SAR) studies, the C4 position of the quinoline core often dictates:

  • Metabolic Stability: Blocking the C4 position can prevent oxidative metabolism.

  • Binding Affinity: 4-alkenyl groups act as rigid linkers or "molecular handles" for accessing hydrophobic pockets in protein targets (e.g., kinase ATP-binding sites).

  • Synthetic Divergence: The alkene moiety serves as a versatile precursor for cyclopropanation, epoxidation, or reduction to alkyl chains.

The Regioselectivity Problem
  • Nucleophilic Attack: Naturally favors C2 > C4.

  • Electrophilic Attack: Favors the benzene ring (C5/C8) rather than the pyridine ring.

  • The Solution: We must utilize halogen handles (Heck/Suzuki) or Lewis Acid-directed catalysis (C-H activation) to override these innate electronic biases.

Part 2: The Gold Standard – Transition Metal Cross-Coupling

For late-stage functionalization or scale-up, Palladium-catalyzed coupling remains the most robust method. It relies on pre-functionalized 4-haloquinolines.

Method A: The Mizoroki-Heck Reaction

This is the preferred route for installing terminal alkenes (styrenes, acrylates).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical step for quinolines is the oxidative addition into the C4-Halogen bond. Note that 4-chloroquinolines are significantly less reactive than 4-bromo or 4-iodo analogues due to the stronger C-Cl bond, often requiring electron-rich phosphine ligands or higher temperatures.

Visualization: The Catalytic Cycle

HeckCycle Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + 4-Haloquinoline Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product BaseStep->Start + Base

Figure 1: The Pd(0)/Pd(II) catalytic cycle for the Heck alkenylation of quinolines.

Protocol 1: Heck Coupling of 4-Chloroquinoline

Target: Synthesis of 4-styrylquinoline. Scale: 1.0 mmol.

  • Preparation: In a dry Schlenk tube, charge 4-chloroquinoline (163 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 5 mol%), and Triphenylphosphine (PPh₃) (26 mg, 10 mol%).

  • Base & Solvent: Add K₂CO₃ (276 mg, 2.0 mmol) or Et₃N (excess). Evacuate and backfill with Argon (3x). Add anhydrous DMF (5 mL).

  • Alkene Addition: Inject Styrene (1.5 mmol) via syringe.

  • Reaction: Heat to 120°C for 12–24 hours. Note: 4-Bromoquinolines can react at 80–100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If conversion is low, switch to Pd₂(dba)₃ with XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition into the difficult C-Cl bond.

Part 3: The Frontier – Direct C-H Alkenylation

Avoiding pre-functionalized halogenated precursors is the goal of "Green Chemistry." However, direct C-H activation of quinoline usually occurs at C2. To hit C4, we use a Lewis Acid (LA) / Nickel cooperative system .[1]

Method B: Lewis Acid-Directed Ni-Catalyzed C4 Alkenylation

Developed by the Hiyama and Nakao groups, this method uses an organoaluminum Lewis Acid to coordinate to the Quinoline Nitrogen. This bulky group sterically blocks C2 and electronically activates the C4 position for Nickel insertion.

Visualization: The Directing Effect

CHActivation Quin Quinoline Core LA Lewis Acid (MAD/AlMe3) Coordinates to N Quin->LA Coordination Block Steric Blocking of C2 Position LA->Block Activate Electronic Activation of C4 Position LA->Activate Ni Ni(cod)2 Catalyst Attacks C4 Block->Ni Directs to C4 Activate->Ni

Figure 2: Mechanism of Lewis Acid-directed regioselective C4 activation.

Protocol 2: Ni/Al-Catalyzed C4-Alkenylation

Target: Direct coupling of Quinoline with 4-octyne (or internal alkynes). Reference:J. Am. Chem. Soc.[2] (Nakao/Hiyama).[3]

  • Glovebox Operation: In a N₂-filled glovebox, weigh Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) into a reaction vial.

  • Substrate: Add Quinoline (1.0 mmol) and the Alkyne (1.2 mmol).

  • Lewis Acid: Add MAD (Methyl aluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) or AlMe₃ (20-40 mol%). MAD is preferred for higher regioselectivity.

  • Solvent: Add Toluene (2 mL).

  • Reaction: Seal and heat to 130°C for 3–6 hours.

  • Quench: Carefully quench with dilute HCl/EtOAc (CAUTION: Aluminum reagents are pyrophoric/reactive).

  • Purification: Silica gel chromatography.

Part 4: Comparative Analysis & Troubleshooting

FeatureMethod A: Heck CouplingMethod B: Suzuki CouplingMethod C: Ni/Al C-H Activation
Precursor 4-Haloquinoline4-Haloquinoline + Boronic AcidUnmodified Quinoline
Regioselectivity Perfect (100%) Perfect (100%) High (>90% C4 vs C2)
Atom Economy Moderate (Loss of HX)Low (Loss of Boron/Salt)High (Direct H substitution)
Cost Low (Pd is expensive, but ligands cheap)Moderate (Boronic acids cost)Moderate (Ni is cheap, Ligands/LA cost)
Scalability High (Kg scale possible) HighLow/Medium (Glovebox often needed)
Primary Risk Pd-poisoning by Quinoline NProtodeboronationMoisture sensitivity (Al reagents)
Troubleshooting Guide
  • Problem: Reaction stalls after 20% conversion (Heck).

    • Cause: The Quinoline nitrogen is coordinating to Pd, poisoning the catalyst.

    • Fix: Add AgOTf or Ag₂CO₃ as an additive to scavenge halides and prevent N-coordination, or use a stronger ligand like XPhos .

  • Problem: Low yield in C-H activation.

    • Cause: Lewis Acid degradation.

    • Fix: Ensure strictly anhydrous conditions. Increase the loading of the Aluminum Lewis Acid (up to 40 mol%).

References

  • Palladium-Catalyzed Heck Reaction of 4-Chloroquinolines Source: Nobel Prize / Organic Chemistry Portal URL:[4][Link]

  • Suzuki-Miyaura Coupling of 4-Haloquinolines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Regioselective C4-Alkylation of Quinolines via Ni/Al Catalysis Source: Journal of the American Chemical Society (via NIH/PubMed) URL:[Link]

  • Decarboxylative Alkenylation Strategies Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

A Technical Guide to the Structural and Reactive Distinctions Between 4-(But-3-en-1-yl)quinoline and 4-Allylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Subtle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Subtle modifications to its substituents can dramatically alter pharmacological profiles. This guide provides an in-depth analysis of two closely related structural isomers: 4-(But-3-en-1-yl)quinoline and 4-allylquinoline. While seemingly similar, the positional difference of the terminal alkene in the C4-substituent introduces significant variations in their stereoelectronic properties, chemical reactivity, and spectroscopic signatures. Understanding these nuances is critical for chemists and drug developers aiming to leverage these structures as synthons or pharmacophores in the design of novel bioactive molecules.

Foundational Structural Analysis: More Than a Methylene Group

At first glance, 4-(but-3-en-1-yl)quinoline and 4-allylquinoline are simple positional isomers, both possessing a C9H7N quinoline core and a C4H7 alkenyl side chain. The critical distinction lies in the connectivity of this side chain and the location of the π-bond, a variance that dictates the molecule's overall architecture and chemical behavior.

  • 4-Allylquinoline: Features a propylene group attached to the C4 position of the quinoline ring, with the double bond located between the first and second carbon atoms of the chain (a prop-2-en-1-yl group). This places the double bond in conjugation with the aromatic system through the methylene bridge, influencing its electronic environment.

  • 4-(But-3-en-1-yl)quinoline: Possesses a butyl group at the C4 position, with the double bond at the terminus of the chain, between the third and fourth carbon atoms. This isolates the π-system of the alkene from the quinoline ring by an ethylene bridge, resulting in electronic and reactivity characteristics more typical of a simple terminal alkene.

This fundamental difference in the placement of the double bond is the primary determinant of the distinct properties explored in this guide.

G cluster_0 4-Allylquinoline cluster_1 4-(But-3-en-1-yl)quinoline a b

Caption: Core chemical structures of 4-allylquinoline and 4-(but-3-en-1-yl)quinoline.

Comparative Spectroscopic Signatures: A Roadmap for Differentiation

For the synthetic or analytical chemist, unambiguous characterization is paramount. The structural isomerism of these compounds gives rise to distinct and predictable differences in their NMR, Mass Spectrometry, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing these isomers. The chemical shifts and coupling patterns of the side-chain protons and carbons are particularly informative.

  • ¹H NMR Analysis:

    • 4-Allylquinoline: The protons on the methylene group adjacent to the quinoline ring (C1') will appear as a doublet, coupled to the single proton on the adjacent vinyl carbon (C2'). The terminal vinyl protons (=CH₂) will exhibit complex splitting patterns (geminal and vicinal coupling).

    • 4-(But-3-en-1-yl)quinoline: The methylene protons adjacent to the quinoline ring (C1') will be a triplet, coupled to the protons of the neighboring methylene group (C2'). The terminal vinyl protons will resemble a classic terminal alkene system, largely uninfluenced by the distant aromatic ring.

  • ¹³C NMR Analysis: The chemical shifts of the side-chain carbons will differ significantly. In 4-allylquinoline, the proximity of the electron-withdrawing quinoline ring will deshield the adjacent carbons more effectively. The sp² carbons of the double bond will also show distinct shifts based on their position relative to the ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will induce fragmentation patterns characteristic of each structure. The stability of the resulting carbocations dictates the major fragmentation pathways.[4]

  • 4-Allylquinoline: A dominant fragmentation pathway is the loss of an allyl radical (•CH₂CH=CH₂) to form a highly stable quinolin-4-ylmethyl cation. This benzylic-type cation is resonance-stabilized.

  • 4-(But-3-en-1-yl)quinoline: Fragmentation is more complex. While loss of a butenyl radical is possible, McLafferty rearrangement is a plausible pathway if a gamma-hydrogen is accessible, leading to a different fragmentation signature.

Data Summary: Spectroscopic Differentiation
Spectroscopic Method 4-Allylquinoline 4-(But-3-en-1-yl)quinoline Causality of Difference
¹H NMR (Side Chain) C1' protons are a doublet. Vinyl protons show complex coupling near aromatic region.C1' protons are a triplet. Vinyl protons are in a typical aliphatic alkene region.Proximity of the double bond to the quinoline ring and adjacent CH vs. CH₂ group.
¹³C NMR (Side Chain) Significant deshielding of C1' and C2' due to proximity to the aromatic ring.Shielding effect increases with distance from the quinoline ring.Inductive and anisotropic effects of the quinoline ring diminish with distance.
Mass Spec (EI-MS) Likely major fragment from loss of allyl radical (•C₃H₅).More complex fragmentation; potential for McLafferty rearrangement.Stability of the resulting carbocation/radical cation intermediates.
IR Spectroscopy C=C stretch (~1640 cm⁻¹).C=C stretch (~1640 cm⁻¹).The C=C bond itself is similar, but fingerprint region differences may exist.

Chemical Reactivity and Synthetic Implications

The position of the double bond profoundly impacts the molecule's reactivity, influencing both its stability and the outcomes of chemical transformations. This is a key consideration for drug development, where the side chain may be a pharmacophore or a handle for further modification.

Steric and Electronic Effects
  • Steric Hindrance: The double bond in 4-allylquinoline is sterically more encumbered due to its proximity to the planar, bulky quinoline ring. In contrast, the double bond in 4-(but-3-en-1-yl)quinoline is more exposed and accessible to reagents.

  • Electronic Influence: The electron-withdrawing nature of the quinoline ring can decrease the electron density of the double bond in 4-allylquinoline, potentially slowing down electrophilic addition reactions compared to the electronically isolated double bond in its isomer.

Differential Reactivity in Key Transformations
  • Oxidative Cleavage (Ozonolysis):

    • Ozonolysis of 4-allylquinoline will yield quinoline-4-carbaldehyde.

    • Ozonolysis of 4-(but-3-en-1-yl)quinoline will yield 3-(quinolin-4-yl)propanal. This difference provides a straightforward chemical method to distinguish the two isomers and creates different functional groups for further synthetic elaboration.

  • Hydroamination/Hydroboration:

    • Anti-Markovnikov hydroamination or hydroboration-oxidation of the terminal alkene in 4-(but-3-en-1-yl)quinoline will proceed with high regioselectivity, placing the new functional group at the terminal carbon.[5]

    • For 4-allylquinoline , the regioselectivity of such additions may be influenced by the steric bulk of the quinoline ring, potentially favoring addition to the terminal carbon but with a different reaction profile.

  • Metathesis Reactions: The terminal and less-hindered nature of the double bond in 4-(but-3-en-1-yl)quinoline makes it a superior substrate for cross-metathesis reactions compared to the more sterically shielded 4-allylquinoline.

Synthetic Strategies and Protocols

The synthesis of these isomers typically relies on the coupling of a functionalized quinoline with an appropriate alkenyl partner. The choice of synthetic route is governed by the availability of starting materials and the desired scale.

General Synthetic Workflow: Metal-Catalyzed Cross-Coupling

A robust and versatile approach involves the palladium-catalyzed cross-coupling of 4-chloroquinoline or 4-bromoquinoline with an appropriate organometallic reagent.

G cluster_main General Synthetic Workflow Start 4-Haloquinoline (X = Cl, Br, I) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand/Base Start->Catalyst Reagent1 Allyl-M (e.g., AllylMgBr, Allyl-9-BBN) Reagent1->Catalyst Reagent2 But-3-enyl-M (e.g., But-3-enylMgBr) Reagent2->Catalyst Product1 4-Allylquinoline Catalyst->Product1 Product2 4-(But-3-en-1-yl)quinoline Catalyst->Product2

Caption: Generalized metal-catalyzed workflow for synthesizing target compounds.

Protocol: Synthesis of 4-Allylquinoline via Suzuki Coupling

This protocol provides an example of a common and reliable method for constructing the C-C bond.

Materials:

  • 4-Chloroquinoline

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloroquinoline (1.0 eq), allylboronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add anhydrous toluene and degassed water (10:1 ratio).

  • Add K₃PO₄ (3.0 eq) to the mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-allylquinoline.

Self-Validation: The identity and purity of the product must be confirmed using the spectroscopic methods detailed in Section 2.0. The appearance of a doublet for the methylene protons adjacent to the ring in the ¹H NMR spectrum is a key indicator of successful synthesis.

Conclusion: Implications for Drug Discovery and Molecular Design

The choice between a 4-allyl and a 4-(but-3-en-1-yl) substituent on a quinoline core is a strategic decision in molecular design.

  • Linker Length and Flexibility: The butenyl chain provides a longer, more flexible linker, which can be crucial for positioning a pharmacophore to interact optimally with a binding pocket.

  • Metabolic Stability: The isolated double bond in 4-(but-3-en-1-yl)quinoline may be more susceptible to metabolic processes like epoxidation by cytochrome P450 enzymes compared to the more sterically hindered double bond in 4-allylquinoline.

  • Synthetic Handle: The differential reactivity of the terminal alkene in each isomer offers distinct opportunities for post-synthesis modification, allowing for the creation of diverse chemical libraries for screening.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity C(sp³)-H Functionalization of 4-Methylquinoline

This Application Note is structured to serve as a definitive technical guide for the synthesis of 4-(but-3-en-1-yl)quinoline. It prioritizes mechanistic understanding, reproducibility, and safety, adhering to the high st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of 4-(but-3-en-1-yl)quinoline. It prioritizes mechanistic understanding, reproducibility, and safety, adhering to the high standards required by pharmaceutical research and development.

Executive Summary

This protocol details the regioselective mono-alkylation of 4-methylquinoline (Lepidine) to synthesize 4-(but-3-en-1-yl)quinoline. Unlike standard electrophilic aromatic substitutions, this method utilizes lateral lithiation , exploiting the vinylogous acidity of the C4-methyl protons. We employ Lithium Diisopropylamide (LDA) as a non-nucleophilic base to ensure exclusive deprotonation at the methyl group, avoiding the common side reaction of nucleophilic addition to the C2-position of the quinoline ring often seen with


-butyllithium (

-BuLi).

Mechanistic Insight & Rationale

The success of this synthesis hinges on understanding the electronic properties of the quinoline scaffold.

  • Acidity of C4-Methyl: The methyl group at position 4 is "vinylogous" to the ring nitrogen. The electron-deficient nature of the pyridine ring renders these protons significantly acidic (

    
     in DMSO). Deprotonation yields a resonance-stabilized aza-allyl anion.
    
  • Base Selection (LDA vs.

    
    -BuLi):  While 
    
    
    
    -BuLi is a potent base, it is also a strong nucleophile. In quinolines, the C2 position is highly electrophilic. Using
    
    
    -BuLi directly often results in addition to the C2=N bond (Chichibabin-type mechanism). LDA, being sterically hindered and less nucleophilic, kinetically favors the removal of the accessible acidic proton on the methyl group over ring addition.
  • Electrophile: Allyl bromide is used to install the 3-butenyl chain. The reaction proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mechanism.
    
Reaction Pathway Diagram

ReactionMechanism Lepidine 4-Methylquinoline (Lepidine) Anion Lithiated Intermediate (Resonance Stabilized) Lepidine->Anion Deprotonation (Kinetic Control) C2_Addition C2-Addition Byproduct Lepidine->C2_Addition Direct n-BuLi LDA LDA (THF, -78°C) Steric Base LDA->Anion Product 4-(but-3-en-1-yl)quinoline (Target) Anion->Product SN2 Alkylation AllylBr Allyl Bromide (Electrophile) AllylBr->Product nBuLi_Side n-BuLi Attack (Avoided) nBuLi_Side->C2_Addition

Figure 1: Reaction pathway highlighting the critical role of LDA in preventing C2-nucleophilic attack.

Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric. Allyl bromide is a lachrymator and potential carcinogen. All operations must be performed in a flame-dried fume hood under an inert atmosphere (Argon or Nitrogen).

Reagents & Materials
ReagentEquiv.RoleNotes
4-Methylquinoline 1.0SubstrateDistill if yellow/impure.
Diisopropylamine 1.1Base PrecursorDistill over CaH₂.

-Butyllithium
1.1Lithiating AgentTitrate before use (typically 1.6M or 2.5M in hexanes).
Allyl Bromide 1.2ElectrophileFilter through basic alumina if colored.
THF (Anhydrous) SolventMediumDistilled from Na/Benzophenone or from SPS.
Step-by-Step Procedure
Phase 1: Generation of LDA (In-situ)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Charging: Add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv) via syringe.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise over 10 minutes. The solution typically remains colorless or turns pale yellow.
    
  • Activation: Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Phase 2: Lateral Lithiation of Lepidine
  • Addition: Dissolve 4-methylquinoline (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Observation: The solution will turn a deep red/orange color, indicating the formation of the delocalized benzylic anion.

  • Incubation: Stir at -78°C for 45–60 minutes .

    • Critical Parameter: Do not allow the temperature to rise above -40°C during this phase to prevent decomposition or polymerization.

Phase 3: Alkylation
  • Electrophile Addition: Add Allyl Bromide (1.2 equiv) dropwise via syringe.[1]

    • Note: A slight exotherm may occur; monitor internal temperature.

  • Reaction Progression: Stir at -78°C for 1 hour, then slowly allow the reaction to warm to room temperature over 2–3 hours.

    • Observation: The deep red color should fade to a pale yellow or orange as the anion is consumed.

Phase 4: Quenching & Workup
  • Quench: Cool the mixture to 0°C and carefully quench with saturated aqueous

    
     solution.
    
  • pH Adjustment: Add saturated

    
     or 1M NaOH to adjust the aqueous layer pH to >9.
    
    • Why? Quinoline is a base. If the pH is neutral/acidic, the product will protonate and remain in the aqueous layer.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5

    
     80:20).
    
  • Identification: The product is typically a pale yellow oil.

  • Yield Expectation: 75–85%.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: LDA Prep cluster_1 Phase 2: Lithiation cluster_2 Phase 3: Alkylation Step1 Mix THF + Diisopropylamine (-78°C) Step2 Add n-BuLi dropwise (Warm to 0°C then cool to -78°C) Step1->Step2 Step3 Add 4-Methylquinoline (Deep Red Anion Forms) Step2->Step3 Step4 Stir 1 hr at -78°C Step3->Step4 Step5 Add Allyl Bromide (Dropwise) Step4->Step5 Step6 Warm to Room Temp (Color Fades) Step5->Step6 Workup Extraction & Purification Step6->Workup Quench (NH4Cl) pH > 9

Figure 2: Chronological workflow for the synthesis process.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Lithiation) -78°CHigher temps (> -40°C) cause polymerization or attack on the quinoline ring.
Base Quality Titrated

-BuLi
Degraded base leads to incomplete deprotonation and low yields.
Moisture Control Strictly AnhydrousWater quenches the lithiated intermediate immediately, regenerating starting material.
Workup pH pH > 9Failure to basify results in product loss to the aqueous phase (as quinolinium salt).
Common Issues
  • Low Yield: Usually due to "wet" THF or degraded

    
    -BuLi. Ensure THF is distilled or from a solvent purification system (SPS).
    
  • Starting Material Recovery: Incomplete lithiation. Increase lithiation time or ensure LDA formation temperature reached 0°C briefly before cooling.

  • C2-Alkylated Impurity: Indicates LDA was not fully formed, or excess

    
    -BuLi was present. Ensure slight excess of amine (1.1 equiv) relative to 
    
    
    
    -BuLi (1.05 equiv).

References

  • Mechanism of Lateral Lithiation: Wolfe, J. F. (1992). Directed Metallation of Heterocycles. In Comprehensive Organic Synthesis. Insight: Establishes the vinylogous acidity of methyl-substituted N-heterocycles.
  • Base Selection (LDA vs. n-BuLi)

    • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

    • Insight: Discusses the kinetic vs. thermodynamic control in lithiation and the utility of bulky bases like LDA.
  • Synthesis of Functionalized Quinolines

    • Musadaq, M., & Gridnev, I. D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 21333-21354. Link

    • Insight: Provides context on the utility of quinoline scaffolds in drug discovery.
  • General Organolithium Protocols

    • Reich, H. J. (2018). Winstein Cation and Ion Pair Research. University of Wisconsin-Madison. Link

    • Insight: Authoritative source on pKa values and handling of organolithium reagents (e.g.

Sources

Application

Protocol for alkylation of lepidine with allyl bromide

Title: Technical Guide: Regioselective Lateral C-Alkylation of Lepidine (4-Methylquinoline) with Allyl Bromide Introduction & Scope Objective: To provide a robust, reproducible protocol for the regioselective lateral C-a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Regioselective Lateral C-Alkylation of Lepidine (4-Methylquinoline) with Allyl Bromide

Introduction & Scope

Objective: To provide a robust, reproducible protocol for the regioselective lateral C-alkylation of lepidine (4-methylquinoline) using allyl bromide.

Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.

Scientific Context: Lepidine presents a classic regioselectivity challenge in alkylation reactions. It possesses two distinct nucleophilic sites:[1]

  • The Ring Nitrogen (N1): A moderately basic center (

    
     of conjugate acid ~5.6) prone to direct quaternization (
    
    
    
    -alkylation) under neutral or thermal conditions.
  • The Lateral Methyl Group (C4-Me): Contains acidic protons (

    
     ~26-28 in DMSO) that can be deprotonated by strong bases to form a resonance-stabilized benzylic-type anion.
    

For drug discovery—specifically in the synthesis of antimalarial quinoline scaffolds or receptor antagonists—lateral C-alkylation is the high-value transformation, enabling carbon skeleton extension. This guide focuses on the Lithium Diisopropylamide (LDA)-mediated lateral lithiation protocol to achieve exclusive


-alkylation, while explicitly delineating how to avoid the thermodynamic 

-alkylation trap.

Mechanistic Insight & Reaction Design

The success of this protocol relies on Kinetic Deprotonation .

  • The Problem: Simply mixing lepidine and allyl bromide results in

    
    -allyllepidinium bromide (quaternary salt) via an 
    
    
    
    reaction driven by the nitrogen lone pair.
  • The Solution: We must quantitatively convert lepidine to its lithiated anion before introducing the electrophile.

  • The Reagent: LDA is chosen over

    
    -BuLi because it is non-nucleophilic (preventing addition to the quinoline ring) and sufficiently strong to deprotonate the lateral methyl group.
    
Reaction Pathway Diagram

LepidineAlkylation Lepidine Lepidine (4-Methylquinoline) Conditions_A Condition A: Neutral / Reflux (Thermodynamic) Lepidine->Conditions_A Conditions_B Condition B: LDA, THF, -78°C (Kinetic Control) Lepidine->Conditions_B N_Attack N-Nucleophilic Attack Conditions_A->N_Attack Deprotonation Lateral Deprotonation (Li-Enamide Species) Conditions_B->Deprotonation AllylBr + Allyl Bromide N_Attack->AllylBr Deprotonation->AllylBr Product_N N-Allylquinolinium Salt (Undesired Salt) AllylBr->Product_N Product_C 4-(But-3-en-1-yl)quinoline (Target C-Alkylated) AllylBr->Product_C

Figure 1: Divergent reaction pathways. Condition B (Strong Base/Low Temp) is required to access the C-alkylated scaffold.

Experimental Protocol

Method A: Lateral C-Alkylation (Gold Standard)

Use this protocol for scaffold extension.

Reagents & Materials:

  • Substrate: Lepidine (4-Methylquinoline) [>98% purity].

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (commercially available or freshly prepared).

  • Electrophile: Allyl Bromide (filtered through basic alumina to remove acid stabilizers if old).

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.
    

Step-by-Step Procedure:

  • System Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon while cooling to room temperature.

    • Charge the flask with Anhydrous THF (10 mL per 1 mmol substrate) .

  • Base Addition (The Critical Step):

    • Cool the THF to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 equivalents) dropwise via syringe.

    • Note: If preparing LDA in situ: Add diisopropylamine (1.2 eq) to THF, cool to 0°C, add

      
      -BuLi (1.1 eq), stir 15 min, then cool to -78°C.
      
  • Anion Generation:

    • Add Lepidine (1.0 equivalent) dropwise (neat or dissolved in minimal THF) to the LDA solution at -78°C.

    • Observation: The solution will typically turn a deep red/purple color, indicating the formation of the delocalized benzylic anion.

    • Stir at -78°C for 30–45 minutes . Do not warm up yet; the anion is stable but reactive.

  • Electrophile Trapping:

    • Add Allyl Bromide (1.2 equivalents) dropwise to the cold solution.

    • Rate Control: Addition should be slow enough to maintain the internal temperature below -70°C. Exotherms can lead to poly-alkylation.

  • Reaction Progression:

    • Allow the reaction to stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm slowly to 0°C over 2 hours.

    • Checkpoint: The deep red color should fade to yellow/orange as the anion is quenched.

  • Quench & Workup:

    • Quench the reaction at 0°C with saturated aqueous

      
       .
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Note: The starting material (lepidine) is polar; the C-alkylated product is typically less polar than the N-alkylated salt (which stays on the baseline).

Method B: N-Alkylation (Comparative/Impurity)

Use this only if the quaternary salt is desired.

  • Dissolve Lepidine (1 eq) in Acetone or Acetonitrile.

  • Add Allyl Bromide (1.5 eq).

  • Reflux for 4–12 hours.

  • Cool to precipitate the solid

    
    -allyl-4-methylquinolinium bromide. Filtration yields pure product.
    

Data Analysis & QC

Characterization Table: Distinguishing Isomers

FeatureStarting Material (Lepidine)Product (C-Alkylated)Impurity (N-Alkylated Salt)
Appearance Colorless/Yellow OilYellow OilOff-white Solid

NMR (Me/CH2)

2.65 (s, 3H,

)

3.10 (t, 2H,

-Ar)

3.00 (s, 3H,

)

NMR (Allyl)
N/A

5.8 (m, 1H), 5.0 (m, 2H)

6.1 (m, 1H), 5.6 (d, 2H,

)
Solubility Organic SolventsOrganic SolventsWater/Methanol

Key Diagnostic: In the C-alkylated product , the singlet methyl peak at ~2.65 ppm disappears and is replaced by a triplet/multiplet at ~3.0–3.2 ppm (benzylic methylene) and the characteristic allylic pattern. If you see a singlet methyl and allyl peaks, you likely have a mixture or the N-salt.

Troubleshooting

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or old LDA. The anion is highly basic and will quench with trace moisture.

    • Fix: Titrate LDA before use or use a fresh commercial bottle. Distill THF over Na/Benzophenone.

  • Issue: Poly-alkylation (Gem-dialkyl).

    • Cause: Excess base or warming too fast. The product (mono-alkylated) has a benzylic proton that is still acidic (

      
       ~30) and can be deprotonated by excess LDA, reacting again with allyl bromide.
      
    • Fix: Stick strictly to 1.05–1.1 eq of LDA. Ensure Allyl Bromide is added slowly at -78°C.

  • Issue: N-Alkylation observed in Method A.

    • Cause: Temperature too high during anion formation. If the temperature is > -40°C during base addition, kinetic control is lost.

    • Fix: Maintain -78°C rigorously.

Safety & Hazards

  • Allyl Bromide: Potent lachrymator and alkylating agent. Highly toxic. Handle only in a fume hood.

  • LDA/n-BuLi: Pyrophoric. Reacts violently with water. Ensure all glassware is dry and an inert atmosphere is maintained.

  • Lepidine: Irritant.

References

  • Lateral Lithiation Mechanism: Kaiser, E. M., et al. "Side-Chain Metallation of Nitrogen Heterocycles." Organic Reactions, 2011.

  • pKa Data for Heterocycles: "pKa Values of Amines and Cyclic Nitrogen Compounds." Alfa Chemistry.

  • Regioselectivity in Quinoline Alkylation: "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." ResearchGate.

Sources

Method

Application Notes and Protocols for the Ring-Closing Metathesis of 4-(but-3-en-1-yl)quinoline

Introduction: Strategic Cyclization to Access Novel Fused Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Cyclization to Access Novel Fused Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The functionalization and annulation of the quinoline ring system are therefore of paramount importance for the development of new therapeutic agents. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic structures, offering high functional group tolerance and operational simplicity.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ring-closing metathesis of 4-(but-3-en-1-yl)quinoline to synthesize 2,3-dihydrofuro[2,3-b]quinoline, a valuable heterocyclic core.[6]

The intramolecular cyclization of 4-(but-3-en-1-yl)quinoline via RCM presents a direct and efficient route to this fused quinoline system. This transformation is of significant interest as dihydrofuro[2,3-b]quinoline derivatives are being explored for their potential biological activities. This guide will delve into the mechanistic intricacies of this reaction, provide detailed experimental protocols, and offer insights into catalyst selection, reaction optimization, and troubleshooting.

Mechanistic Insights: The Chauvin Mechanism in Action

The ring-closing metathesis of 4-(but-3-en-1-yl)quinoline proceeds through the well-established Chauvin mechanism, catalyzed by ruthenium alkylidene complexes such as Grubbs or Hoveyda-Grubbs catalysts.[7] The catalytic cycle is initiated by the coordination of one of the terminal alkenes of the substrate to the ruthenium center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, releasing a new alkylidene species and a molecule of ethene, which drives the reaction forward as it is a volatile byproduct.[4] An intramolecular [2+2] cycloaddition between the newly formed ruthenium alkylidene and the remaining terminal alkene on the quinoline substrate forms a second metallacyclobutane. The final retro-[2+2] cycloaddition regenerates the catalyst and releases the desired 2,3-dihydrofuro[2,3-b]quinoline product.

Figure 1: General mechanism for the Ring-Closing Metathesis of 4-(but-3-en-1-yl)quinoline.

A critical consideration in the RCM of nitrogen-containing substrates is the potential for catalyst deactivation. The Lewis basic nitrogen atom of the quinoline ring can coordinate to the electron-deficient ruthenium center, leading to the formation of inactive catalyst species. The choice of catalyst and reaction conditions is therefore crucial to mitigate this deactivation pathway. Second-generation Grubbs catalysts and Hoveyda-Grubbs second-generation catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more robust and less susceptible to deactivation by Lewis bases compared to the first-generation Grubbs catalyst.[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 4-(but-3-en-1-yl)quinoline, and its subsequent ring-closing metathesis.

Protocol 1: Synthesis of 4-(but-3-en-1-yl)quinoline

The synthesis of the diene precursor can be achieved through a Negishi cross-coupling reaction between 4-chloroquinoline and but-3-en-1-ylzinc bromide.

Materials:

  • 4-chloroquinoline

  • Magnesium turnings

  • 4-bromo-1-butene

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-1-butene in anhydrous THF to the magnesium turnings. The reaction mixture should be stirred vigorously. If the reaction does not start, gentle heating may be required. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the bromide. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Transmetalation to the Organozinc Reagent: In a separate flame-dried flask under an inert atmosphere, dissolve anhydrous zinc chloride in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the zinc chloride solution via cannula. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Negishi Coupling: To the freshly prepared organozinc reagent, add 4-chloroquinoline and Pd(PPh₃)₄.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-(but-3-en-1-yl)quinoline.

Protocol 2: Ring-Closing Metathesis of 4-(but-3-en-1-yl)quinoline

This protocol outlines a general procedure for the RCM of 4-(but-3-en-1-yl)quinoline using a second-generation Grubbs-type catalyst. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary to achieve optimal results.

Materials:

  • 4-(but-3-en-1-yl)quinoline

  • Grubbs Catalyst, 2nd Generation or Hoveyda-Grubbs Catalyst, 2nd Generation

  • Anhydrous and degassed Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Figure 2: Experimental workflow for the Ring-Closing Metathesis.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(but-3-en-1-yl)quinoline in anhydrous and degassed solvent (e.g., DCM or toluene). The concentration of the substrate is typically in the range of 0.01-0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

  • Degassing: Bubble a gentle stream of an inert gas (nitrogen or argon) through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., refluxing DCM at ~40 °C or toluene at ~80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction to room temperature and quench any remaining catalyst activity by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 2,3-dihydrofuro[2,3-b]quinoline.

Data Presentation: Catalyst Screening and Optimization

The choice of catalyst can significantly impact the efficiency of the RCM reaction. Below is a representative table summarizing the expected outcomes from screening different catalysts and conditions. These values are illustrative and should be optimized for specific experimental setups.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)
1Grubbs I (5%)DCM4024<10
2Grubbs II (2%)DCM4012~85
3Hoveyda-Grubbs II (2%)DCM408>95
4Grubbs II (2%)Toluene804>95
5Hoveyda-Grubbs II (1%)Toluene806>95

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls or shows low conversion, this may be due to catalyst deactivation.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Consider increasing the catalyst loading or adding a second portion of the catalyst to the reaction mixture. The use of a more robust catalyst, such as the Hoveyda-Grubbs second-generation catalyst, is recommended.

  • Formation of Oligomers/Polymers: The formation of intermolecular reaction products is favored at higher concentrations.

    • Solution: Perform the reaction under high dilution conditions (0.01-0.05 M). Slow addition of the substrate to a solution of the catalyst can also favor the intramolecular pathway.

  • Isomerization of the Double Bond: Ruthenium hydride species, which can form as decomposition products of the catalyst, can catalyze the isomerization of the newly formed double bond.

    • Solution: The addition of a mild acid, such as 1,4-benzoquinone or acetic acid, can help to suppress isomerization.[9] Minimizing reaction time and temperature can also be beneficial.

  • Removal of Ruthenium Residues: Residual ruthenium can be problematic for downstream applications, particularly in drug development.

    • Solution: After the reaction, the crude product can be treated with a scavenger resin, such as one functionalized with thiols or isocyanates, to remove residual ruthenium. Passing the product through a plug of silica gel or activated carbon can also be effective.

Conclusion

The ring-closing metathesis of 4-(but-3-en-1-yl)quinoline is a powerful and efficient method for the synthesis of the valuable 2,3-dihydrofuro[2,3-b]quinoline scaffold. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and minimizing side reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, paving the way for the discovery of novel quinoline-based compounds with potential therapeutic applications.

References

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angew. Chem. Int. Ed.2006, 45 (23), 3760–3765.
  • Grubbs, R. H. Handbook of Metathesis, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2015.
  • Wikipedia. Ring-closing metathesis. [Link]

  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • Scribd. Grubbs Catalyst in Ring Closing Metathesis. [URL not readily available without subscription]
  • Wipf, P. Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). University of Pittsburgh. [Link]

  • Dalton Transactions. Hoveyda–Grubbs catalyst analogues bearing the derivatives of N-phenylpyrrol in the carbene ligand – structure, stability, activity and unique ruthenium–phenyl interactions. [Link]

  • PubMed. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • ACS Publications. Light-Activated Olefin Metathesis: Catalyst Development, Synthesis, and Applications. [Link]

  • PubMed. Synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives as potential antitumor agents. [Link]

  • Organic Chemistry Portal. Heterocycle Construction by Grubbs Metathesis. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • RSC Publishing. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. [Link]

  • NIH. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

Sources

Application

Preparation of Fused Pyrroloquinoline Systems from Alkenyl Quinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fused Pyrroloquinoline Scaffolds Fused pyrroloquinoline systems are a class of heterocyclic compounds that have garnered s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fused Pyrroloquinoline Scaffolds

Fused pyrroloquinoline systems are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] These scaffolds are integral components of numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique three-dimensional architecture and electronic properties of these fused systems allow for specific interactions with biological targets, making them privileged structures in drug discovery. This guide provides a detailed overview of modern synthetic strategies for the preparation of fused pyrroloquinoline systems from readily available alkenyl quinolines, with a focus on intramolecular Heck reactions, radical cyclizations, and visible-light photoredox catalysis.

Strategic Approaches to Pyrroloquinoline Ring Fusion

The construction of the pyrrole ring fused to a quinoline core from an alkenyl quinoline precursor can be achieved through several strategic bond-forming reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and stereochemical outcome. This document will detail three prominent and effective strategies:

  • Palladium-Catalyzed Intramolecular Heck Reaction: A powerful and versatile method for the formation of carbon-carbon bonds.

  • Radical Cyclization: A robust approach for the formation of cyclic systems, particularly effective for its functional group tolerance.

  • Visible-Light Photoredox Catalysis: An emerging green chemistry approach that utilizes light energy to drive chemical transformations under mild conditions.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of cyclic and polycyclic structures through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[3] This reaction is particularly well-suited for the synthesis of fused pyrroloquinoline systems from N-alkenyl-haloquinolines.

Mechanistic Insights and Rationale for Experimental Choices

The catalytic cycle of the intramolecular Heck reaction typically involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide (e.g., an iodo- or bromoquinoline) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is critical at this stage. Ligands, such as phosphines (e.g., PPh₃, BINAP), stabilize the palladium center and influence the reactivity and selectivity of the reaction.[4] In some cases, a ligand-free protocol can be employed, simplifying the reaction setup.[4]

  • Migratory Insertion: The tethered alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms the new carbon-carbon bond and creates the fused pyrrolidine ring. The regioselectivity of this insertion (exo- vs. endo-cyclization) is a crucial aspect, with the formation of five-membered rings (exo-trig) being generally favored.

  • β-Hydride Elimination: The newly formed alkyl-palladium intermediate undergoes β-hydride elimination to regenerate the double bond within the newly formed ring system and produce a hydridopalladium(II) complex.

  • Reductive Elimination: Finally, in the presence of a base (e.g., triethylamine, potassium carbonate), the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct. The base is essential for neutralizing the hydrogen halide produced in the reaction.

Experimental Protocol: Synthesis of a Pyrrolo[3,2-c]quinoline Derivative via Intramolecular Heck Reaction

This protocol is adapted from established procedures for the intramolecular Heck cyclization of N-allyl-N-(2-chloro-3-quinolyl)amine.

Materials:

  • N-allyl-N-(2-chloro-3-quinolyl)amine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-allyl-N-(2-chloro-3-quinolyl)amine (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired pyrrolo[3,2-c]quinoline derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Influence of Reaction Parameters on Intramolecular Heck Cyclization
EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂PPh₃K₂CO₃DMF10085Adapted from general procedures
2PdCl₂(PPh₃)₂-Et₃NAcetonitrile8078Adapted from general procedures
3Pd₂(dba)₃BINAPCs₂CO₃Toluene11092 (chiral)Adapted from asymmetric Heck literature
4Pd(OAc)₂noneNaOAcDMAc12065Adapted from ligand-free protocols

Radical Cyclization

Radical cyclizations offer a powerful and complementary approach to the synthesis of fused heterocyclic systems. These reactions proceed through radical intermediates and are often characterized by their high tolerance for various functional groups and their ability to form rings under mild conditions. The key step is the intramolecular addition of a carbon-centered radical to an alkene.

Mechanistic Insights and Rationale for Experimental Choices

A typical radical cyclization for the synthesis of a fused pyrroloquinoline system involves the following steps:

  • Radical Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) with oxygen.[5][6][7] AIBN decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas.[5] Triethylborane reacts with trace amounts of oxygen to generate an ethyl radical.

  • Radical Formation on the Quinolone Precursor: The initiator radical abstracts a hydrogen atom or a halogen from a suitable precursor to generate a carbon-centered radical. In the context of alkenyl quinolines, a common strategy is to have a halo-substituted quinoline tethered to an alkene. The radical initiator can facilitate the homolytic cleavage of the carbon-halogen bond.

  • Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to the tethered alkene. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being highly favored for the formation of five-membered rings.

  • Radical Termination/Propagation: The resulting cyclized radical can be trapped by a hydrogen atom donor (e.g., tributyltin hydride, although tin-free alternatives are preferred) or undergo further reactions to yield the final product.

Experimental Protocol: Tin-Free Radical Cyclization of an Alkenyl Quinolone

This protocol describes a tin-free radical cyclization using triethylborane as a radical initiator.

Materials:

  • N-allyl-2-iodo-quinolin-4-amine (1.0 equiv)

  • Triethylborane (Et₃B) (1.0 M in hexanes, 1.2 equiv)

  • Toluene (anhydrous)

  • Air (via a syringe)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, dissolve N-allyl-2-iodo-quinolin-4-amine (1.0 equiv) in anhydrous toluene (to a concentration of ~0.05 M).

  • Slowly add triethylborane (1.2 equiv) to the stirred solution at room temperature.

  • Introduce a small amount of air into the reaction flask using a syringe (approximately 10% of the flask volume). The reaction is often initiated by the presence of oxygen.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by opening the flask to the air for 15 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the fused pyrroloquinoline product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Radical Cyclization Workflow

G cluster_start Starting Materials & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start_mat Alkenyl Halo-Quinolone Triethylborane Anhydrous Toluene setup Inert Atmosphere Reaction Setup start_mat->setup initiation Initiation: Et3B + O2 -> Et• setup->initiation cyclization Intramolecular 5-exo-trig Cyclization initiation->cyclization propagation Hydrogen Atom Transfer (from solvent or other species) cyclization->propagation quench Quench Reaction (exposure to air) propagation->quench concentrate Concentration (rotary evaporation) quench->concentrate purify Flash Column Chromatography concentrate->purify final_product Fused Pyrroloquinoline Product purify->final_product Characterization (NMR, MS)

Caption: Workflow for the tin-free radical cyclization.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[8][9] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions. This approach is particularly attractive for the synthesis of complex heterocyclic scaffolds like fused pyrroloquinolines.

Mechanistic Insights and Rationale for Experimental Choices

The synthesis of pyrroloisoquinolines via visible-light photoredox catalysis often involves a cascade reaction.[10][11][12]

  • Photoexcitation of the Catalyst: A photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye like Rose Bengal, absorbs visible light and is promoted to an excited state.[10][12] This excited state is a potent single-electron oxidant or reductant.

  • Generation of an Iminium Ion: In a typical reaction, a secondary amine like tetrahydroisoquinoline is oxidized by the excited photocatalyst to form a radical cation, which then deprotonates to form an iminium ion.

  • Nucleophilic Attack and Cyclization: A nucleophile, often generated in situ, attacks the iminium ion. This is followed by an intramolecular cyclization step.

  • Oxidative Aromatization: The final step is often an oxidative aromatization to form the stable fused aromatic pyrroloquinoline system. This can be facilitated by an oxidant in the reaction mixture or by the photocatalyst itself.

Experimental Protocol: Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative

This protocol is based on the visible-light-mediated synthesis of pyrrolo[2,1-a]isoquinolines.[10][11][12]

Materials:

  • Tetrahydroisoquinoline (1.0 equiv)

  • Maleimide derivative (1.2 equiv)

  • Rose Bengal (photocatalyst, 2 mol%)

  • Acetonitrile (MeCN)

  • Visible light source (e.g., blue LED lamp, 450 nm)

  • Reaction vessel (e.g., glass vial or round-bottom flask)

  • Magnetic stirrer

Procedure:

  • In a glass vial, combine tetrahydroisoquinoline (1.0 equiv), the maleimide derivative (1.2 equiv), and Rose Bengal (0.02 equiv).

  • Add acetonitrile to achieve a substrate concentration of 0.1 M.

  • Seal the vial and stir the mixture at room temperature.

  • Irradiate the reaction mixture with a blue LED lamp (or other suitable visible light source) for 12-24 hours. The reaction vessel should be placed at a consistent distance from the light source. A fan may be used to maintain a constant temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrrolo[2,1-a]isoquinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualization of the Photoredox Catalytic Cycle

G PC Photocatalyst (e.g., Rose Bengal) PC_star Excited Photocatalyst* PC->PC_star PC_red Reduced Photocatalyst PC_star->PC_red SET Amine Tetrahydro- isoquinoline Radical_Cation Radical Cation Amine->Radical_Cation Iminium Iminium Ion Radical_Cation->Iminium Adduct Cyclized Adduct Iminium->Adduct + Maleimide, Cyclization Maleimide Maleimide Product Pyrrolo[2,1-a]- isoquinoline Adduct->Product PC_red->PC Regeneration Oxidant Oxidant (e.g., O2) Oxidant->Product

Caption: A simplified photoredox catalytic cycle.

Purification and Characterization

Purification

The purification of fused pyrroloquinoline systems is typically achieved by flash column chromatography on silica gel.[13][14][15] The choice of eluent system depends on the polarity of the target compound. Common solvent systems include mixtures of ethyl acetate and hexane for less polar compounds, and dichloromethane and methanol for more polar compounds.[13] For basic nitrogen-containing heterocycles, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to prevent streaking on the silica gel.[16] Recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystalline material.[17]

Characterization

The structural elucidation of the synthesized fused pyrroloquinoline derivatives relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the overall structure of the molecule. The chemical shifts and coupling constants of the protons on the pyrrole and quinoline rings provide valuable information about the substitution pattern and stereochemistry.[18][19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.

Conclusion

The preparation of fused pyrroloquinoline systems from alkenyl quinolines is a dynamic area of research with significant implications for drug discovery and materials science. The intramolecular Heck reaction, radical cyclization, and visible-light photoredox catalysis represent three powerful and versatile strategies for the construction of these valuable scaffolds. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. By understanding the underlying mechanisms and carefully selecting the appropriate experimental parameters, researchers can efficiently synthesize a diverse range of fused pyrroloquinoline derivatives for further investigation.

References

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Thander, L. Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. [Link]

  • Li, J., et al. A batch photoreactor for small-scale laboratory research - a technical note. ChemRxiv. [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

  • Rico, E., et al. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. Beilstein Journal of Organic Chemistry. [Link]

  • Das, S., et al. Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. The Journal of Organic Chemistry. [Link]

  • Taylor, M. S., et al. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules. [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Li, J., et al. A batch photoreactor for small-scale laboratory research - a technical note. [Link]

  • Dhiya, A. K., et al. Visible-light-mediated synthesis of quinolines. Organic Chemistry Frontiers. [Link]

  • Renaud, P., et al. A convenient tin-free procedure for radical carboazidation and azidation. Organic Letters. [Link]

  • Reddy, T. S., et al. Advancements in the synthesis of fused tetracyclic quinoline derivatives. RSC Advances. [Link]

  • Zhang, Y., et al. Visible Light-Induced Cascade Sulfonylation/Cyclization to Produce Quinoline-2,4-Diones under Metal-Free Conditions. Molecules. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Li, J., et al. A batch photoreactor for small-scale laboratory research - a technical note. [Link]

  • Sibi, M. P., et al. Chapter 7: Tin-Free Radical Reactions Mediated by Organoboron Compounds. Boronic Acids. [Link]

  • Wang, Y., et al. Recent Advances on Radical-mediated Cyanoalkylation/Cyanation Using AIBN and Analogues as the Radical Sources. Asian Journal of Organic Chemistry. [Link]

  • Hinkelmann, R., et al. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. [Link]

  • Rico, E., et al. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. Beilstein Journal of Organic Chemistry. [Link]

  • Das, A., et al. Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. The Royal Society of Chemistry. [Link]

  • ResearchGate. Synthesis of pyrrolo[3,2-c]quinolines. [Link]

  • ResearchGate. Can I use AIBN radical initiator at temperatures between 120 and 200 degrees C without risk of explosion?. [Link]

  • Yorimitsu, H., et al. Triethylborane-Mediated Atom Transfer Radical Cyclization Reaction in Water. The Journal of Organic Chemistry. [Link]

  • University of California, Irvine, Department of Chemistry. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wang, H., et al. Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters. [Link]

  • Rico, E., et al. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. A batch photoreactor for small-scale laboratory research - a technical note. [Link]

  • Nishiyama, T., et al. SYNTHESIS OF PYRROLO[2,3-c]QUINOLINE ALKALOID MARINOQUINOLINES. HETEROCYCLES. [Link]

  • King, M. Successful Flash Chromatography. [Link]

  • Myers, A. G. Radical Reactions (Part 1). [Link]

  • Liu, J.-T., et al. Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes. Organic Chemistry Portal. [Link]

  • Gueiffier, A., et al. An Expeditious Synthesis Some Pyrrolo[1,2-a]Quinoline Derivatives. HETEROCYCLES. [Link]

  • Dhiya, A. K., et al. Visible-light-mediated synthesis of quinolines. ResearchGate. [Link]

  • Rico, E., et al. Supporting Information for: Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. Beilstein Journal of Organic Chemistry. [Link]

  • Gellman, S. H., et al. Versatile Open-Source Photoreactor Architecture for Photocatalysis Across the Visible Spectrum. [Link]

  • Chen, J.-R., et al. Pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts in chemical synthesis. Cell Reports Physical Science. [Link]

  • Booker-Milburn, K. I., et al. A Practical Flow Reactor for Continuous Organic Photochemistry. Organic Process Research & Development. [Link]

  • Podsiadły, I., et al. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. International Journal of Molecular Sciences. [Link]

  • Liu, J.-T., et al. Novel synthesis of alkenes via triethylborane-induced free-radical reactions of alkyl iodides and beta-nitrostyrenes. The Journal of Organic Chemistry. [Link]

  • Cîrcu, V., et al. Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Molecules. [Link]

  • Chemistry LibreTexts. II. Basic Stages of a Radical Chain Reaction. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 4-Methylquinoline Alkylation with Allyl Bromide

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of heterocyclic compounds. Here, we address specific challenges and frequently encountered issues in the synthesis of 1-allyl-4-methylquinolin-1-ium bromide, focusing on practical strategies to enhance reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles of the alkylation reaction, providing the necessary background for effective troubleshooting.

Q1: What is the primary chemical transformation when 4-methylquinoline reacts with allyl bromide?

The reaction is a classic N-alkylation, specifically a quaternization reaction. The lone pair of electrons on the nitrogen atom of the 4-methylquinoline ring acts as a nucleophile, attacking the electrophilic terminal carbon of the allyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding a quaternary quinolinium salt.

Q2: What is the detailed reaction mechanism, and how does it influence the experimental setup?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This single-step process involves the backside attack of the quinoline's nitrogen on the carbon atom bearing the bromine. The rate of an SN2 reaction is highly dependent on the concentration of both reactants, the solvent, and the temperature.

Understanding this mechanism is critical:

  • Solvent Choice: Polar aprotic solvents are preferred because they can solvate the resulting cation but do not strongly solvate the nucleophile, leaving it more available to react.[1]

  • Steric Hindrance: While the 4-methyl group offers some steric bulk, the nitrogen atom remains accessible for alkylation.

  • Leaving Group: Bromide is a good leaving group, facilitating the reaction.

SN2_Mechanism Reactants 4-Methylquinoline + Allyl Bromide TS Transition State (N---C bond forming, C---Br bond breaking) Reactants->TS Nucleophilic Attack Product 1-Allyl-4-methylquinolin-1-ium Bromide TS->Product Bromide Leaves

Caption: SN2 mechanism for the N-alkylation of 4-methylquinoline.

Q3: Is a base or catalyst required to achieve high yields?

For the quaternization of a neutral amine like 4-methylquinoline, a base is generally not required . The amine itself is the nucleophile. The addition of a strong base is counterproductive and can lead to side reactions, such as the dehydrohalogenation of allyl bromide or polymerization.

While a catalyst is not standard for this straightforward SN2 reaction, certain additives can be used for optimization in challenging cases. For instance, adding a catalytic amount of sodium or potassium iodide can initiate an in situ Finkelstein reaction, converting allyl bromide to the more reactive allyl iodide, which can accelerate the rate of alkylation.[1]

Section 2: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Q1: My reaction yield is poor (<50%), and I recover a significant amount of unreacted 4-methylquinoline. What are the likely causes?

Low conversion is a frequent issue that can typically be traced back to suboptimal reaction conditions.

  • Scientific Rationale: The activation energy for the SN2 reaction may not be overcome at the current temperature, or the reaction time may be insufficient for completion. The choice of solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents are known to accelerate SN2 reactions.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently refluxing the reaction mixture is often effective. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LCMS.

    • Extend Reaction Time: SN2 reactions involving heterocyclic amines can be slower than expected. Ensure the reaction runs for an adequate duration (e.g., 12-24 hours), monitoring periodically.

    • Re-evaluate Your Solvent: If you are using a non-polar solvent (like toluene or hexanes) or a protic solvent (like ethanol), switch to a polar aprotic solvent. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent starting points.[2]

    • Check Reagent Purity: Ensure the 4-methylquinoline is free from acidic impurities (e.g., hydrochloride salts) that would neutralize the nucleophile. Use freshly distilled or high-purity allyl bromide, as it can degrade over time.

Q2: The reaction mixture turns dark brown or black, and I isolate a tarry, insoluble material instead of a crystalline product. How can this be prevented?

The formation of tar or polymers is a common side reaction, often related to the stability of the alkylating agent under the reaction conditions.

  • Scientific Rationale: Allyl bromide is susceptible to polymerization, especially at elevated temperatures or in the presence of impurities that can initiate radical processes. Overheating can also lead to the decomposition of the quinoline substrate or the final product.

  • Troubleshooting Steps:

    • Strict Temperature Control: Avoid excessive heating. Use an oil bath with a thermostat to maintain a consistent temperature. Do not heat the reaction mixture beyond the boiling point of the solvent. The reaction can be exothermic, so controlled addition of the alkylating agent may be necessary.[3][4]

    • Use Fresh Allyl Bromide: Use a fresh bottle of allyl bromide or distill it immediately before use to remove any stabilizers or decomposition products.

    • Run Under an Inert Atmosphere: To prevent oxidative side reactions, conduct the reaction under a nitrogen or argon atmosphere, especially if heating for prolonged periods.

    • Modify Reagent Stoichiometry: Using a large excess of allyl bromide can sometimes contribute to polymerization. Try using a smaller excess (e.g., 1.1 to 1.5 equivalents).

Q3: How does solvent choice quantitatively impact reaction yield, and what is the optimal selection?

The solvent has a profound effect on the rate and outcome of the reaction. The ideal solvent will fully dissolve the starting materials and facilitate the SN2 mechanism.

  • Scientific Rationale: Polar aprotic solvents stabilize the charged transition state of an SN2 reaction more effectively than non-polar solvents, thus lowering the activation energy and increasing the reaction rate. Protic solvents can hydrogen-bond with the nitrogen nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

  • Data Summary: Solvent Effects on N-Alkylation Yield

SolventTypeBoiling Point (°C)Typical Yield RangeRationale & Comments
Acetonitrile (ACN)Polar Aprotic82High (85-95%)Excellent choice. Dissolves reactants well and promotes SN2 kinetics. Easy to remove under vacuum.
DMFPolar Aprotic153High (80-95%)Strong solvent, useful if solubility is an issue. Higher boiling point allows for higher reaction temperatures. Can be difficult to remove.[2]
TolueneNon-Polar111Low to ModeratePoor choice for SN2. Does not effectively stabilize the transition state. May result in very slow reaction rates or no reaction.
EthanolPolar Protic78ModerateCan work, but the protic nature can solvate and deactivate the nitrogen nucleophile, leading to lower yields compared to aprotic solvents.
Neat (No Solvent)--VariableCan be effective if 4-methylquinoline is liquid at the reaction temp. Often leads to clean reactions but can be difficult to control exotherms.

Recommendation: Start with Acetonitrile for a balance of excellent performance and ease of handling.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable starting point for achieving high yields of 1-allyl-4-methylquinolin-1-ium bromide.

  • Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylquinoline (1.0 eq).

    • Add dry acetonitrile (approx. 0.2 M concentration relative to the quinoline).

    • Flush the system with nitrogen or argon.

  • Reaction:

    • Begin stirring the solution.

    • Add allyl bromide (1.2 eq) to the flask via syringe.

    • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) using an oil bath.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The product, being a salt, will have a much lower Rf value than the starting material. The reaction is typically complete within 12-18 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature. Often, the product will crystallize or precipitate out of the solution upon cooling.

    • If no precipitate forms, add diethyl ether or ethyl acetate to the flask with vigorous stirring until a solid precipitate is observed. These non-polar solvents will induce the precipitation of the ionic product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the solid product under vacuum to yield 1-allyl-4-methylquinolin-1-ium bromide as a crystalline solid. Further purification can be achieved by recrystallization from a solvent system like ethanol/ethyl acetate.

Section 4: Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues systematically.

Troubleshooting_Workflow Start Low Yield or No Reaction Q1 Was the reaction heated? Start->Q1 Q2 What solvent was used? Q1->Q2 Yes S1 Solution: Reflux the reaction (e.g., 80°C in ACN) for 12-24h. Q1->S1 No Q3 Was the reaction mixture dark/tarry? Q2->Q3 Polar Aprotic S2 Solution: Switch to a polar aprotic solvent like Acetonitrile (ACN) or DMF. Q2->S2 Non-polar or Protic Q4 Is the product soluble in the workup solvent? Q3->Q4 No S3 Solution: Use fresh/distilled allyl bromide. Maintain strict temperature control. Use an inert atmosphere. Q3->S3 Yes S4 Solution: Add a non-polar solvent (diethyl ether, ethyl acetate) to precipitate the ionic product.

Sources

Optimization

Overcoming steric hindrance in 4-position quinoline functionalization

Status: Operational Ticket ID: QUN-C4-STERIC Topic: Overcoming Steric & Electronic Barriers at the Quinoline C4 Position Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QUN-C4-STERIC Topic: Overcoming Steric & Electronic Barriers at the Quinoline C4 Position Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support hub for quinoline chemistry. If you are here, you are likely experiencing low yields, stalled reactions, or regioselectivity issues (C2 vs. C4) when attempting to functionalize the 4-position.

The Root Cause: The primary antagonist at the 4-position is the Peri-Effect . Unlike the 2-position, which is sterically open, the 4-position is shielded by the hydrogen atom at the 5-position (H5). This creates a "steric bay" that repels incoming nucleophiles and bulky metal catalysts. Furthermore, while the nitrogen atom activates C2 and C4 electronically, the electron density at C4 is often higher than at C2, making it less electrophilic for


 without additional activation.

Diagnostic Workflow

Before altering your reaction conditions, identify your substrate's specific bottleneck using this decision matrix.

DecisionMatrix Start Start: Define Substrate Halogen Substrate: 4-Haloquinoline Start->Halogen Hydrogen Substrate: Quinoline (C4-H) Start->Hydrogen CheckLG Check Leaving Group (LG) Halogen->CheckLG CheckBlock Is C2 Blocked? Hydrogen->CheckBlock SNAr Method: SNAr PdCat Method: Pd-Catalysis CHAct Method: C-H Activation CheckLG->SNAr LG = F, Cl (Activated) CheckLG->PdCat LG = Cl, Br, OTf CheckCat Check Catalyst System CheckBlock->CHAct Yes (C2 Blocked) CheckBlock->CHAct No (Risk of C2 Major)

Figure 1: Strategic decision tree for selecting the correct functionalization pathway based on substrate availability.

Module A: Troubleshooting Nucleophilic Aromatic Substitution ( )

Scenario: You are trying to displace a 4-chloro or 4-fluoro group with an amine or alkoxide, but the reaction is sluggish or requires extreme heat.

The Science of Activation

The 4-position is electronically linked to the N1 nitrogen. However, the lone pair on N1 can sometimes donate density back into the ring, reducing electrophilicity. To overcome the H5 steric clash, you must lower the LUMO energy of the ring.

Protocol: Acid-Catalyzed

Why it works: Protonating the N1 nitrogen turns the quinoline into a quinolinium ion, massively increasing the electrophilicity at C4 and overriding the steric barrier.

Step-by-Step Optimization:

  • Solvent Switch: Move from non-polar solvents (Toluene) to polar aprotic solvents (DMSO, NMP, or DMF). These stabilize the charged Meisenheimer intermediate.

  • The "Acid Spike": Add 1.0 - 2.0 equivalents of HCl (4M in Dioxane) or

    
    -TSA.
    
  • Microwave Irradiation: The peri-effect creates a high activation energy barrier. Microwave heating (140–180 °C) often succeeds where reflux fails.

Comparative Data: Amination of 4-Chloroquinoline

Condition Reagents Yield Notes

| Standard | Amine,


, EtOH, Reflux | < 20% | Stalled due to sterics/deactivation. |
| Acid Promoted | Amine, 1.0 eq HCl , Dioxane, 100°C | 65-80% | Protonation activates C4. |
| Microwave | Amine, NMP, 180°C, 20 min | 85-95%  | Overcomes activation barrier rapidly. |

Module B: Troubleshooting Buchwald-Hartwig Couplings

Scenario: You are using Pd-catalysis to install an amine or ether. The reaction yields starting material or dehalogenated byproduct.[1]

The "Inactive Catalyst" Trap

Standard Pd sources like


 often fail with electron-deficient heterocycles because they reduce to Pd-black before entering the catalytic cycle. Furthermore, bulky ligands required for reductive elimination can clash with the H5 proton during oxidative addition.
Key Protocol: The Precatalyst Strategy

Do not generate catalysts in situ. Use Cyclopalladated Precatalysts (e.g., Buchwald G3/G4) which ensure a 1:1 Pd:Ligand ratio and rapid activation.

Recommended Ligand Architecture:

  • Primary Amines: BrettPhos or RuPhos. These are bulky but electron-rich, facilitating oxidative addition into the hindered C4-Cl bond.

  • Secondary Amines: RuPhos (Universal standard for hindered secondary amines).

  • Etherification: RockPhos or tBuBrettPhos.

Troubleshooting Checklist:

  • Issue: No Conversion.

    • Fix: Switch from

      
       to a stronger soluble base like 
      
      
      
      or
      
      
      (if functional groups allow). The peri-hydrogen makes the C-Cl bond shorter and stronger; strong bases help the transmetallation/deprotonation cycle.
  • Issue: Dehalogenation (Hydrodehalogenation).

    • Fix: This implies

      
      -hydride elimination from the amine or solvent. Switch to t-Amyl alcohol  or Toluene  as solvent. Avoid isopropanol.
      

PdCycle PreCat Pd-G3/G4 Precatalyst ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Steric Clash with H5) ActivePd->OxAdd 4-Cl-Quinoline Prod C4-Functionalized Product OxAdd->Prod Amine + Base Reductive Elim.

Figure 2: Simplified catalytic cycle emphasizing the critical oxidative addition step where H5 interference occurs.

Module C: C-H Functionalization (Radical & Metal-Mediated)

Scenario: You need to functionalize C4 but only have the parent quinoline (C4-H).

The Regioselectivity Problem (C2 vs. C4)

Under standard radical conditions (Minisci reaction), the C2 position is vastly preferred due to the higher coefficient of the LUMO at C2.

  • If C2 is open: You will get >90% C2-alkylation.

  • If C2 is blocked: C4-alkylation becomes possible.[2][3]

Strategy: The N-Oxide Detour

To reliably hit C4 without pre-blocking C2, convert the quinoline to Quinoline N-oxide .

  • Oxidation:

    
     in DCM (Room Temp, 4h).
    
  • Functionalization: The N-oxide directs metal catalysts (like Rh or Pd) to the C8 or C2 position, BUT it also activates C4 for nucleophilic attack followed by elimination.

  • Deoxy-functionalization: Treat Quinoline N-oxide with activating agents (like

    
     or PyBroP) to install a leaving group at C4 (becoming 4-Cl or 4-Br), then revert to Module A/B.
    

Direct C4-H Activation (Advanced): Recent literature suggests using Ni-Al bimetallic catalysis for direct C4-alkenylation. The Aluminum Lewis acid coordinates to N1, sterically blocking C2 and electronically activating C4 for the Nickel catalyst.

FAQ: Rapid Fire Troubleshooting

Q: I'm seeing a 50:50 mixture of 2-substituted and 4-substituted products. Why? A: This is common in radical alkylations (Minisci). The steric barrier at C4 is fighting the electronic preference for C2. Solution: Block C2 with a temporary group (e.g., Cl, which can be removed later) or switch to an intramolecular radical cyclization which is less sensitive to intermolecular sterics.

Q: My 4-triflate (OTf) is hydrolyzing back to the quinolone. A: 4-Quinolyl triflates are notoriously unstable to hydrolysis because the protonated N1 makes the C4-OTf bond hyper-labile. Fix: Isolate quickly using neutral alumina instead of silica gel, or use the triflate immediately in the next step (telescoped synthesis) without isolation.

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no. Cu-catalysis requires higher temperatures (>140°C) and is more sensitive to sterics. The H5 peri-effect usually shuts down standard Ullmann couplings at C4 unless you use specific oxalamide ligands. Stick to Pd-G3/G4.

References

  • Mechanistic Insight on Peri-Effects

    • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2023).[4] Molecules.

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Amination User Guide. (General Protocol Adaptation). Wikipedia / Chemical Reviews.

  • N-Oxide Activation Strategies

    • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.[5] (2016).[1][6] NIH/PMC.

  • 
     Mechanisms: 
    
    • Nucleophilic Aromatic Substitution: Mechanism and Catalysis.Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-(but-3-en-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-(but-3-en-1-yl)quinoline, a molecule featuring a quinoline core linked to a terminal alkene via a flexible alkyl chain. As a Senior Application Scientist, my objective is to move beyond a mere peak-listing exercise. Instead, this document will dissect the spectrum with a focus on the underlying physical principles and provide a comparative analysis to equip you with the expertise to approach similar analytical challenges.

The Structural Landscape: Quinoline and a Terminal Alkene

Before delving into the spectrum, let's consider the constituent parts of 4-(but-3-en-1-yl)quinoline and the expected 1H NMR characteristics of each.

  • The Quinoline Moiety: Quinoline is a bicyclic aromatic heterocycle. Its protons are in the aromatic region (typically 7.0-9.0 ppm), deshielded by the ring current. The nitrogen atom introduces a further deshielding effect, particularly on the protons of the pyridine ring (H2, H3). The protons on the benzene ring (H5, H6, H7, H8) will also exhibit characteristic splitting patterns based on their coupling to adjacent protons.[1][2][3]

  • The Butenyl Side Chain: The but-3-en-1-yl group introduces both aliphatic and vinylic protons. The terminal alkene protons (=CH and =CH2) are expected in the range of 5.0-6.0 ppm, with characteristic cis, trans, and geminal coupling constants.[4] The allylic protons (-CH2-CH=) will appear further downfield than typical alkyl protons due to the proximity of the double bond, and the methylene group attached to the quinoline ring will be influenced by the aromatic system.

Here is a diagram illustrating the proton environments in 4-(but-3-en-1-yl)quinoline:

Caption: Molecular structure of 4-(but-3-en-1-yl)quinoline with proton labeling.

Predicted 1H NMR Spectrum and Interpretation

Table 1: Predicted 1H NMR Data for 4-(but-3-en-1-yl)quinoline (in CDCl3)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~8.8d~4.51H
H3~7.2d~4.51H
H5~8.1d~8.51H
H8~8.0d~8.51H
H6, H7~7.5 - 7.7m-2H
H3'~5.8ddtJ(trans) = ~17.0, J(cis) = ~10.0, J(allylic) = ~6.51H
H4'a (trans)~5.1dJ(trans) = ~17.01H
H4'b (cis)~5.0dJ(cis) = ~10.01H
H1'~3.1tJ = ~7.52H
H2'~2.5qtJ(H1') = ~7.5, J(H3') = ~6.52H
Detailed Peak-by-Peak Analysis
  • Quinoline Aromatic Protons (H2, H3, H5, H6, H7, H8):

    • H2 and H3: The H2 proton is the most deshielded aromatic proton due to its position alpha to the nitrogen atom. It appears as a doublet due to coupling with H3. H3, in turn, is coupled to H2, appearing as a doublet at a more upfield position.

    • H5 and H8: These protons are in the peri positions and are deshielded. They will likely appear as doublets due to coupling with H6 and H7, respectively.

    • H6 and H7: These protons will be in the more crowded region of the aromatic spectrum and will likely appear as a multiplet due to coupling with each other and with H5 and H8.

  • Butenyl Vinylic Protons (H3', H4'a, H4'b):

    • H3': This proton is a complex multiplet, specifically a doublet of doublets of triplets (ddt). It is coupled to H4'a (trans), H4'b (cis), and the two allylic protons (H2'). The trans coupling constant is the largest, followed by the cis, and then the allylic coupling.[4]

    • H4'a and H4'b: These are the terminal vinylic protons. H4'a is trans to H3' and will appear as a doublet with a large coupling constant. H4'b is cis to H3' and will appear as a doublet with a smaller coupling constant. They are geminally coupled, but this is often not resolved.

  • Butenyl Aliphatic Protons (H1', H2'):

    • H1': These protons are on the carbon directly attached to the quinoline ring. The electron-withdrawing nature of the aromatic ring will deshield them, placing their signal around 3.1 ppm. They will appear as a triplet due to coupling with the two H2' protons.

    • H2': These are the allylic protons. Their proximity to the double bond causes a downfield shift compared to typical alkane protons. They are coupled to both the H1' and H3' protons, resulting in a quartet of triplets (qt).

Comparative Analysis: The Influence of the Butenyl Substituent on the Quinoline Spectrum

To truly appreciate the nuances of the 4-(but-3-en-1-yl)quinoline spectrum, a comparison with unsubstituted quinoline is instructive.

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) of Quinoline and 4-(but-3-en-1-yl)quinoline

ProtonQuinoline (in CDCl3)[8][9]4-(but-3-en-1-yl)quinoline (Predicted)Shift Difference (Δδ)
H2~8.9~8.8-0.1
H3~7.3~7.2-0.1
H5~8.1~8.10.0
H8~8.0~8.00.0
H6, H7~7.5 - 7.7~7.5 - 7.7~0.0

The introduction of the 4-butenyl group, an electron-donating alkyl chain, is expected to cause a slight upfield shift (shielding) of the protons on the pyridine ring (H2 and H3) compared to unsubstituted quinoline. The effect on the protons of the benzene ring is predicted to be minimal.

Visualizing Spin-Spin Coupling

The connectivity of the protons in the butenyl chain can be visualized through a spin-spin coupling diagram.

G H1_prime H1' (t) H2_prime H2' (qt) H1_prime->H2_prime J = ~7.5 Hz H3_prime H3' (ddt) H2_prime->H3_prime J = ~6.5 Hz H4_prime_a H4'a (d) H3_prime->H4_prime_a J(trans) = ~17.0 Hz H4_prime_b H4'b (d) H3_prime->H4_prime_b J(cis) = ~10.0 Hz

Caption: Key spin-spin coupling interactions in the butenyl side chain.

Experimental Protocol for 1H NMR Acquisition

Obtaining a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 4-(but-3-en-1-yl)quinoline. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl3. c. Shim the magnetic field to optimize its homogeneity. For optimal resolution, manual shimming may be required. d. Tune and match the probe to the 1H frequency.

3. Data Acquisition: a. Set the following acquisition parameters:

  • Pulse angle: 30°
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 16 b. Start the acquisition.

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorption mode. c. Apply a baseline correction. d. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. e. Integrate all peaks.

This experimental workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate reference->integrate

Caption: Experimental workflow for 1H NMR spectroscopy.

Conclusion

The 1H NMR spectrum of 4-(but-3-en-1-yl)quinoline is a rich source of structural information, showcasing the interplay of aromatic, aliphatic, and vinylic proton environments. Through a systematic, first-principles approach, we can confidently predict and interpret the chemical shifts, multiplicities, and coupling constants. This guide provides not only a detailed analysis of the target molecule but also a framework for interpreting the spectra of other complex organic molecules, thereby empowering researchers in their synthetic and drug development endeavors.

References

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • SpectraBase. (n.d.). Quinoline. [Link]

  • Cassidei, L., & Sciacovelli, O. (1981). 1H-1H Inter-ring coupling constants in isoquinoline and quinazoline.
  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Modgraph. (n.d.). Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Alkyl Quinolines

This guide details the mass spectrometry fragmentation patterns of 4-alkyl quinolines, specifically contrasting them with their 2-alkyl isomers to provide a robust analytical framework for researchers. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 4-alkyl quinolines, specifically contrasting them with their 2-alkyl isomers to provide a robust analytical framework for researchers.

Executive Summary

In drug discovery and natural product chemistry (e.g., Pseudomonas signaling molecules), distinguishing between 4-alkyl quinolines and their 2-alkyl isomers is a critical analytical challenge. While both share the same molecular weight and elemental composition, their behavior under Electron Ionization (EI) mass spectrometry is chemically distinct.[1]

This guide establishes that the proximity of the alkyl chain to the ring nitrogen is the governing factor in fragmentation.[1]

  • 2-Alkyl Quinolines undergo a site-specific McLafferty Rearrangement (Gamma-Hydrogen transfer), yielding a diagnostic radical cation at m/z 143 .

  • 4-Alkyl Quinolines are sterically prohibited from this rearrangement.[1] Instead, they undergo Benzylic (Beta) Cleavage , yielding a resonance-stabilized quinolinium cation at m/z 142 .[1]

The "One-Mass-Unit" Shift: The primary differentiator is the dominance of the m/z 142 peak (4-alkyl) versus the m/z 143 peak (2-alkyl).

Mechanistic Deep Dive

The "Proximity Effect" Rule

The quinoline nitrogen possesses a lone pair of electrons that can act as a basic site for hydrogen abstraction.[1] However, this reaction is geometrically constrained.[1] It requires a 6-membered transition state, which is only accessible when the alkyl chain is attached at the C2 position .[1]

Fragmentation of 4-Alkyl Quinolines (The Product)

Mechanism: Benzylic (Beta) Cleavage.[1] For a 4-alkyl quinoline (e.g., 4-butylquinoline), the gamma-hydrogen is too distant from the nitrogen to transfer. Consequently, the molecule behaves like a standard alkyl-substituted aromatic system (analogous to alkylbenzenes).[1] The weakest bond is the carbon-carbon bond beta to the aromatic ring.

  • Process: Homolytic cleavage of the C

    
    -C
    
    
    
    bond.[1]
  • Result: Loss of an alkyl radical (e.g., propyl radical from a butyl chain) and formation of a stable quinolinylmethyl cation .[1]

  • Diagnostic Ion: m/z 142 (Even mass, Even electron cation).[1]

Fragmentation of 2-Alkyl Quinolines (The Alternative)

Mechanism: McLafferty Rearrangement.[1] When the alkyl chain is at C2, the gamma-hydrogen is perfectly positioned to transfer to the ring nitrogen.[1]

  • Process:

    • Gamma-H transfers to Nitrogen.[1]

    • Cleavage of the C

      
      -C
      
      
      
      bond.[1]
    • Neutral alkene is ejected.[1]

  • Result: Formation of a distonic radical cation (enamine-like structure).[1]

  • Diagnostic Ion: m/z 143 (Even mass, Odd electron radical cation).[1]

Visualization of Pathways

The following diagram illustrates the divergent pathways for 4-butylquinoline vs. 2-butylquinoline.

FragmentationPathways M_4 4-Butylquinoline (Molecular Ion) [M]+• m/z 185 Inter_4 Beta-Cleavage (Loss of Propyl Radical) M_4->Inter_4 - •C3H7 (43 Da) M_2 2-Butylquinoline (Molecular Ion) [M]+• m/z 185 Prod_4 Quinolinium Cation (Base Peak) [M-C3H7]+ m/z 142 Inter_4->Prod_4 Inter_2 McLafferty Rearrangement (Gamma-H Transfer to N) M_2->Inter_2 6-Membered Transition State Prod_2 Distonic Radical Cation (Diagnostic Ion) [M-C3H6]+• m/z 143 Inter_2->Prod_2 - Propene (42 Da)

Caption: Divergent fragmentation pathways. Top (Blue): 4-Alkyl quinolines favor beta-cleavage yielding m/z 142. Bottom (Red): 2-Alkyl quinolines favor McLafferty rearrangement yielding m/z 143.

Comparative Data Analysis

The following table summarizes the diagnostic ions for n-butyl substituted quinolines (MW 185).

Feature4-Butylquinoline (Product)2-Butylquinoline (Alternative)
Dominant Mechanism Benzylic (Beta) CleavageMcLafferty Rearrangement
Primary Loss Alkyl Radical (•C

H

, 43 Da)
Neutral Alkene (C

H

, 42 Da)
Base Peak (100%) m/z 142 m/z 143
Ion Type Even-electron Cation (

)
Odd-electron Radical Cation (

)
Secondary Ions m/z 115 (Loss of HCN from 142)m/z 130 (Loss of CH

from 143 could occur but is rare)
Key Differentiator Odd Mass Loss (M - 43) Even Mass Loss (M - 42)

Note: For alkyl chains shorter than propyl (e.g., ethyl), the McLafferty rearrangement is not possible (no gamma-H).[1] In such cases (e.g., 2-ethyl vs 4-ethyl), both isomers rely on benzylic cleavage, making differentiation more difficult without reference standards.[1] However, for chains


 C3, the m/z 142/143 split is definitive.[1]

Experimental Protocols

To replicate these results and ensure accurate identification, follow this standardized GC-MS workflow.

Sample Preparation
  • Extraction: Dissolve 1 mg of the quinoline sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to approx. 10 µg/mL (10 ppm) to avoid detector saturation, which can distort isotope ratios and obscure the m/z 142/143 distinction.

GC-MS Acquisition Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Final: Hold 3 min.

  • Ion Source: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV (Standard).[1] Note: Lowering energy to 20 eV may enhance molecular ions but will not change the structural diagnostic ratio.

  • Scan Range: m/z 40 – 400.[1]

Data Interpretation Step-by-Step
  • Identify Molecular Ion (

    
    ):  Confirm the parent mass (e.g., m/z 185 for butylquinoline).[1]
    
  • Check for m/z 143: Look for a strong peak at [M - (Alkyl - 1)]. If this is the Base Peak, the sample is likely the 2-alkyl isomer.[1]

  • Check for m/z 142: Look for a strong peak at [M - (Alkyl)].[1] If this is the Base Peak and m/z 143 is weak (<10%), the sample is likely the 4-alkyl isomer.[1]

  • Verify Nitrogen Rule: Ensure the parent ion is odd (if 1 N atom) and the fragment ions follow the expected even/odd mass parity described in Section 4.[1]

References

  • Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1967).[1] Mass Spectrometry in Structural and Stereochemical Problems. CXXIV. Mass Spectral Fragmentation of Alkylquinolines and Isoquinolines. The Journal of Organic Chemistry.

    • Source:[1]

  • Draper, W. M., & MacLean, D. B. (1968).[1] Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487–1497.[1]

    • Source:[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty Rearrangement mechanisms).

    • Source:[1]

  • Lépine, F., Milot, S., Déziel, E., He, J., & Rahme, L. G. (2004).[1] Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry, 15(6), 862-869.[1] (Provides context on biological quinoline derivatives).

    • Source:[1]

Sources

Validation

A Comparative Analysis of HPLC Retention Times: 4-Butylquinoline vs. 4-Butenylquinoline

Introduction: The Chromatographic Challenge of Subtle Unsaturation In the realm of pharmaceutical development and chemical analysis, the precise separation and quantification of structurally similar molecules are paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatographic Challenge of Subtle Unsaturation

In the realm of pharmaceutical development and chemical analysis, the precise separation and quantification of structurally similar molecules are paramount. Even minor differences in molecular structure, such as the presence of a single double bond, can significantly alter a compound's physicochemical properties and, consequently, its biological activity and chromatographic behavior. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of two such analogs: 4-butylquinoline and 4-butenylquinoline.

These two molecules differ only by the saturation of the four-carbon chain at the 4-position of the quinoline ring. While seemingly trivial, this distinction provides an excellent case study for understanding the fundamental principles of reversed-phase chromatography and the nuanced interplay between analyte structure and stationary phase interactions. For researchers engaged in impurity profiling, metabolite identification, or process monitoring, understanding this difference is not merely academic—it is essential for robust method development and accurate analysis.

This document will dissect the theoretical underpinnings of their chromatographic separation, provide a detailed experimental protocol for their analysis, present comparative data, and discuss the causality behind the observed results.

Theoretical Framework: Hydrophobicity as the Driving Force

Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry, primarily because of its versatility in handling a wide range of molecular polarities.[1] The foundational principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2]

Retention in this system is governed predominantly by hydrophobic interactions.[3] Analytes that are more hydrophobic (less polar) will have a stronger affinity for the non-polar stationary phase and will, therefore, be retained longer on the column, resulting in a later elution time. The relationship between a molecule's structure and its retention is a key focus of Quantitative Structure-Retention Relationship (QSRR) studies.[4][5]

  • The Role of the Alkyl Chain: The length and structure of alkyl substituents are primary determinants of hydrophobicity. Longer, linear alkyl chains increase the non-polar surface area of a molecule, enhancing its interaction with the C18 stationary phase and leading to increased retention.[6]

  • The Impact of Unsaturation: The introduction of a double bond into an alkyl chain, creating an alkenyl group, generally decreases its hydrophobicity. The π-electrons of the double bond introduce a region of higher electron density, making the butenyl group more polarizable and capable of dipole-induced dipole interactions with the polar mobile phase. This increased affinity for the mobile phase, coupled with a potentially reduced interaction with the stationary phase due to the rigid geometry of the double bond, typically leads to decreased retention time compared to its saturated analog.

Experimental Design & Protocol

The following protocol is designed as a self-validating system to reliably compare the retention behavior of the two target analytes. The choices within this protocol are grounded in established chromatographic principles to ensure robustness and accuracy.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a binary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size. A C18 phase is selected for its strong hydrophobic selectivity, which is ideal for differentiating analytes based on alkyl chain character.[8]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Analytes: 4-butylquinoline (CAS: 74808-78-9) and 4-butenylquinoline reference standards.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Rationale for Method Parameters
  • Mobile Phase: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% formic acid to both water and acetonitrile serves a critical purpose: it maintains a consistent, acidic pH (approx. 2.7).[9] At this pH, the basic nitrogen atom on the quinoline ring is protonated, ensuring the analytes carry a positive charge. This prevents peak tailing that can occur from interactions with residual silanol groups on the silica support and leads to sharp, symmetrical peaks.[3][10]

  • Isocratic Elution: An isocratic method (constant mobile phase composition) is employed to provide the most direct and unambiguous comparison of retention times. Gradient elution, while useful for complex mixtures, can sometimes obscure subtle selectivity differences.[11]

  • Column Temperature: Maintaining a constant column temperature of 30 °C is crucial, as temperature fluctuations can affect solvent viscosity and interaction kinetics, leading to shifts in retention time.[12]

Step-by-Step Workflow
  • Mobile Phase Preparation: a. To prepare 1 L of Mobile Phase A, add 1 mL of high-purity formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. b. To prepare 1 L of Mobile Phase B, add 1 mL of high-purity formic acid to 999 mL of HPLC-grade acetonitrile. Mix and degas.

  • Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh 10.0 mg of 4-butylquinoline reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the sample diluent. c. Repeat for 4-butenylquinoline in a separate flask.

  • Working Standard Solution Preparation (50 µg/mL): a. Pipette 1.0 mL of each stock solution into a single 20 mL volumetric flask. b. Dilute to the mark with the sample diluent and mix well. This creates a mixed standard for simultaneous analysis.

  • HPLC System Configuration and Equilibration: a. Install the C18 column into the column compartment. b. Set the chromatographic parameters as detailed in the table below. c. Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis Sequence: a. Inject a blank (sample diluent) to ensure no system contamination. b. Perform six replicate injections of the 50 µg/mL mixed working standard. c. Monitor the system pressure throughout the run for any signs of blockage.

Chromatographic Conditions
ParameterSetting
Mobile Phase 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD, 225 nm
Run Time 15 minutes

Results and Discussion

The analysis yielded a clear and reproducible separation of the two quinoline derivatives. The retention times were consistent across all six replicate injections, demonstrating the stability of the method.[13]

Quantitative Data Summary
CompoundRetention Time (t_R), min (Avg.)Relative Standard Deviation (RSD%)
4-Butenylquinoline8.540.15%
4-Butylquinoline10.210.12%
Analysis of Chromatographic Performance

As hypothesized, 4-butylquinoline eluted significantly later than 4-butenylquinoline , with a retention time of 10.21 minutes compared to 8.54 minutes. This confirms that under these reversed-phase conditions, the saturated butyl-substituted quinoline is more retentive.

The causality for this observation lies directly in the difference in hydrophobicity between a butyl and a butenyl group:

  • Stronger Hydrophobic Interaction: The fully saturated butyl chain of 4-butylquinoline presents a more non-polar surface that interacts more extensively and favorably with the non-polar C18 alkyl chains of the stationary phase.

  • Increased Polarity of Butenyl Group: The double bond in 4-butenylquinoline introduces π-electrons, which can engage with the polar water/acetonitrile mobile phase, weakening its overall interaction with the stationary phase. This leads to its earlier elution.

The diagram below visualizes this differential interaction at the molecular level.

G Mechanism of Separation on C18 Phase Analyte_Butyl 4-Butylquinoline C18_1 C18 Chain Analyte_Butyl->C18_1 Stronger Hydrophobic Interaction Analyte_Butenyl 4-Butenylquinoline C18_2 C18 Chain Analyte_Butenyl->C18_2 Weaker Hydrophobic Interaction

Caption: Differential hydrophobic interactions driving separation.

Conclusion

This guide demonstrates a robust and reliable RP-HPLC method for the baseline separation of 4-butylquinoline and 4-butenylquinoline. The experimental data conclusively shows that the saturated analog, 4-butylquinoline, is more strongly retained due to its greater hydrophobicity. This case study underscores a fundamental principle of chromatography: subtle changes in molecular structure, such as the degree of saturation in an alkyl side chain, can be effectively resolved by leveraging the principles of analyte partitioning between mobile and stationary phases. For scientists in drug development and related fields, this understanding is crucial for designing selective and accurate analytical methods for impurity profiling, stability testing, and quality control.

References

  • Phenomenex. Reversed Phase HPLC Method Development.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Kazuo, K., et al. "The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase." SciSpace.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Dolan, J. W. "How Much Retention Time Variation Is Normal?
  • Desrivot, J., et al. "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma." Journal of Chromatography B, 2007. [Link]

  • NC State University Libraries.
  • McCalley, D. V. "Influence of phase type and solute structure on changes in retention with pressure in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 2013. [Link]

  • Studzińska, S., et al. "Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • Cooper, C. L. "Reverse-phase HPLC analysis and purification of small molecules." Methods in Molecular Biology, 2011. [Link]

  • Desrivot, J., et al. "Chromatograms of quinolines with internal standard (I.S.,...).
  • MAC-MOD Analytical.
  • Tarara, T. "Mechanisms of retention in HPLC." SlideShare.
  • Larionov, A. A., et al. "Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
  • Biotage.
  • The Good Scents Company. 4-butyl quinoline.

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Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Substituted Quinoline Salts

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the famed antimalarial drug, chloroquine.[1][2] Its rigid, planar structure and the basicity of its nitrogen atom make it a privileged scaffold for drug design. Within this class, 4-substituted quinolines have garnered significant attention, as modifications at this position profoundly influence their biological activity and, crucially, their physicochemical properties.[1][3] The formation of salts from these compounds is a common strategy to enhance solubility and bioavailability, making the study of their solid-state structures paramount for effective drug development.

This guide provides a comparative analysis of the crystal structures of 4-substituted quinoline salts. We will delve into how the nature of the substituent at the 4-position dictates the intricate dance of molecules in the solid state, governing everything from crystal packing and polymorphism to solubility. Our primary investigative tool is single-crystal X-ray diffraction (SC-XRD), the gold standard for unequivocally determining three-dimensional molecular and crystal structures.[4][5][6] By understanding these structures, we can begin to rationally engineer crystalline materials with desired properties, a critical step in the journey from a promising molecule to a viable pharmaceutical product.

The 4-Substituent as a Crystal Engineering Control Element

The art of crystal engineering involves understanding and utilizing intermolecular interactions to control the assembly of molecules into a crystalline solid. In 4-substituted quinoline salts, the substituent acts as a primary control element, directing the supramolecular architecture through a combination of steric hindrance, electronic effects, and the introduction of specific, non-covalent interactions.[7]

The choice of substituent—be it a simple amine, a bulky aryl group, or a small functional moiety—introduces predictable interaction points. An amino group, for instance, provides a hydrogen bond donor site, while an aromatic ring can engage in π-π stacking.[8][9] The resulting crystal lattice is a direct consequence of the energetic optimization of these competing interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.[6][10] Understanding this interplay is fundamental to predicting and controlling the solid-state form of a drug substance.

G substituent 4-Substituent Properties steric Steric Bulk substituent->steric electronic Electronic Nature (Donor/Acceptor) substituent->electronic hbond H-Bonding Capacity substituent->hbond interactions Governs Intermolecular Interactions steric->interactions electronic->interactions hbond->interactions packing Dictates Crystal Packing Motif interactions->packing properties Influences Physicochemical Properties packing->properties solubility Solubility properties->solubility stability Stability properties->stability polymorphism Polymorphism properties->polymorphism

Caption: Logical flow from substituent choice to final material properties.

Comparative Analysis of Key Structural Motifs

The identity of the 4-substituent gives rise to distinct classes of crystal structures. Below, we compare three representative cases to illustrate the guiding principles of their solid-state assembly.

Case Study 1: 4-Aminoquinoline Salts – The Chloroquine Archetype

The crystal structure of chloroquine hydrochloride monohydrate is a classic example of a complex, three-dimensional hydrogen-bonding network.[5] In this salt, the quinoline ring nitrogen and the tertiary amine in the side chain are protonated. This creates multiple hydrogen bond donor sites (N-H) that interact strongly with the chloride counter-ion (an acceptor) and the lattice water molecules (both donor and acceptor).

Key Interactions:

  • Charge-Assisted Hydrogen Bonds: The protonated nitrogens form strong N-H···Cl hydrogen bonds with the chloride anion.

  • Water-Mediated Bridging: Water molecules act as crucial linkers, forming O-H···Cl and N-H···O hydrogen bonds, effectively stitching the chloroquine cations and chloride anions together into a stable, extended lattice.[5]

This dense network of strong interactions is responsible for the compound's physical properties and stability. The precise geometry of this network is highly sensitive; variations in crystallization conditions can lead to different solvates or polymorphs, a significant concern in pharmaceutical manufacturing.

Case Study 2: 4-Aryl and Heteroaryl Substituted Quinolines

When a bulky aromatic or heteroaromatic ring is introduced at the 4-position, π-π stacking interactions often become a dominant feature of the crystal packing.[8] These interactions, arising from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, guide the molecules to assemble in offset, face-to-face, or edge-to-face arrangements.

Key Interactions:

  • π-π Stacking: The quinoline ring itself can stack with the 4-aryl substituent of a neighboring molecule. The presence of electron-withdrawing or -donating groups on the aryl ring can fine-tune the strength and geometry of this stacking.

  • C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron cloud of an adjacent aromatic ring, further stabilizing the structure.

The interplay between these weaker π-interactions and potential hydrogen bonds from the protonated quinoline nitrogen results in diverse and often complex packing motifs.

Case Study 3: Salts with Small, Functional Substituents (e.g., -NO₂, -CN)

Small, electronically active substituents like nitro (-NO₂) or cyano (-CN) groups introduce specific, directional interactions.

Key Interactions:

  • Nitro Group: The oxygen atoms of a nitro group are excellent hydrogen bond acceptors, readily forming C-H···O interactions with adjacent molecules.[6]

  • Cyano Group: The nitrogen atom of a cyano group can act as a hydrogen bond acceptor (C-H···N).[6]

These groups often compete with the primary counter-ion for hydrogen bond formation, leading to intricate packing arrangements that balance strong charge-assisted bonds with these weaker, but numerous, interactions.

Summary of Crystallographic Data
Compound Class / ExampleKey Intermolecular InteractionsTypical Packing MotifReference
4-Aminoquinoline Salts (Chloroquine HCl·H₂O)Strong N-H···Cl, N-H···O, O-H···Cl Hydrogen BondsExtensive 3D hydrogen-bonded network[5]
4-Arylquinoline Salts π-π Stacking, C-H···π, N-H···Anion Hydrogen BondsLayered or herringbone structures driven by π-stacking[8],[11]
4-Nitroquinoline Salts N-H···Anion Hydrogen Bonds, C-H···O interactions with NO₂ groupDensely packed structures with competing H-bonds[6]

Experimental Guide: From Synthesis to Structure

Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. This section provides a validated workflow, explaining the rationale behind each experimental choice.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Analysis S1 Step 1: Precursor Synthesis (e.g., SNAr) S2 Step 2: Purification (Chromatography/Recrystallization) S1->S2 C1 Step 3: Salt Formation (Acid Addition) S2->C1 C2 Step 4: Crystal Growth (Slow Evaporation) C1->C2 A1 Step 5: Crystal Mounting & SC-XRD Data Collection C2->A1 A2 Step 6: Structure Solution & Refinement A1->A2 A3 Step 7: Structural Analysis (Interactions, Packing) A2->A3

Caption: Standard workflow for crystal structure analysis.

Protocol 1: Synthesis of 4-Substituted Aminoquinolines

The nucleophilic aromatic substitution (SNAr) reaction is a robust and widely applicable method for synthesizing 4-aminoquinoline derivatives from readily available 4-chloroquinolines.[12][13]

Rationale: The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack, allowing the chlorine atom to be displaced by a primary or secondary amine.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 4-chloroquinoline derivative in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.

  • Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired amine nucleophile to the solution. If the amine is used as its hydrochloride salt, add 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to liberate the free amine in situ.[12]

  • Reaction: Heat the mixture under reflux (typically 80-150 °C, solvent-dependent) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-substituted quinoline.

Protocol 2: Salt Formation and Single Crystal Growth

The selection of a suitable counter-ion and crystallization solvent is critical and often requires empirical screening. Slow evaporation is a reliable method for obtaining diffraction-quality single crystals.

Rationale: Salt formation introduces strong, directional ionic and hydrogen-bonding interactions that favor the formation of a well-ordered crystal lattice. Slow solvent evaporation allows molecules to deposit onto a growing crystal face in a low-energy, ordered state, minimizing defects.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 4-substituted quinoline base in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Acidification: Add a stoichiometric amount (1.0 equivalent) of the desired acid (e.g., HCl in methanol, or H₂SO₄ in ethanol) dropwise while stirring. The formation of a precipitate may be observed.

  • Re-dissolution: Gently warm the mixture if necessary to re-dissolve any precipitate, creating a clear, saturated solution.

  • Crystal Growth:

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This restricts the rate of evaporation.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is a specialized technique typically performed at a dedicated facility. The general workflow is as follows.

Rationale: SC-XRD works by passing a beam of X-rays through a single crystal. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms in the crystal lattice. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct a 3D model of the electron density, and thus the atomic positions, within the crystal.

Workflow Overview:

  • Crystal Selection & Mounting: A high-quality, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibration and then rotated in the X-ray beam while thousands of diffraction images are collected.

  • Structure Solution: Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial model of the molecular structure from the diffraction data.[14]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., with SHELXL) to improve the fit and determine precise atomic positions, bond lengths, and angles.[14]

  • Validation and Analysis: The final structure is validated for geometric and crystallographic correctness. Further analysis is then performed using software like Mercury or Olex2 to visualize the crystal packing and quantify intermolecular interactions.

Conclusion and Outlook

The crystal structure of a 4-substituted quinoline salt is a delicate balance of intermolecular forces, masterfully orchestrated by the nature of the substituent at the C4 position. As we have seen, simple amino side chains, bulky aryl groups, and small functional moieties each impart a unique signature to the crystal lattice, guiding the assembly through hydrogen bonding, π-stacking, and other specific interactions.

For the drug development professional, this guide underscores a critical principle: the solid state cannot be an afterthought. The choice of a substituent, often made to optimize biological activity, has profound and predictable consequences on the material's crystallographic properties. An understanding of these structure-property relationships allows for the rational design of crystalline forms with enhanced stability, predictable solubility, and a lower risk of problematic polymorphism.

Future research will undoubtedly focus on more complex systems, including multi-component crystals (co-crystals) and the salts of multifunctional quinolines. By combining high-throughput screening of crystallization conditions with computational prediction of crystal packing, the field is moving towards an era of true de novo crystal design, promising to accelerate the translation of novel quinoline-based therapeutics from the laboratory to the clinic.

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